diethyl 1H-pyrazole-3,5-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXLICVQZUJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191124 | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-24-4 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37687-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 1H-pyrazole-3,5-dicarboxylate: A Comprehensive Technical Guide
CAS Number: 37687-24-4
This technical guide provides an in-depth overview of Diethyl 1H-pyrazole-3,5-dicarboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, synthesis, and key applications.
Core Properties and Data
This compound is a stable, crystalline solid at room temperature. Its chemical structure, featuring a central pyrazole ring with two flanking ethyl carboxylate groups, makes it a valuable scaffold for the synthesis of a wide range of derivatives.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 37687-24-4[1] |
| Molecular Formula | C₉H₁₂N₂O₄[1] |
| Molecular Weight | 212.21 g/mol [1] |
| Appearance | Pale yellow crystalline powder[1] |
| Melting Point | 51.0 to 55.0 °C[1] |
| Density | 1.249 g/cm³[1] |
| Solubility | Soluble in methanol[1] |
| InChI Key | MBWXLICVQZUJOW-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Experimental Protocols
This section details the methodologies for the synthesis of this compound, providing a foundation for its laboratory preparation.
Synthesis via 1,3-Dipolar Cycloaddition
A common and efficient method for the synthesis of the pyrazole core is through a 1,3-dipolar cycloaddition reaction. This can be achieved by reacting ethyl diazoacetate with an appropriate alkyne.
Materials:
-
Ethyl diazoacetate
-
Ethyl propiolate
-
Anhydrous solvent (e.g., diethyl ether, THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl propiolate in the anhydrous solvent.
-
Slowly add a solution of ethyl diazoacetate to the flask at room temperature with constant stirring. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.[2][3]
Synthesis via Esterification of 1H-Pyrazole-3,5-dicarboxylic Acid
An alternative route involves the esterification of the corresponding dicarboxylic acid. A detailed protocol for the analogous dimethyl ester synthesis is provided, which can be adapted by substituting methanol with ethanol.[4]
Materials:
-
1H-Pyrazole-3,5-dicarboxylic acid
-
Ethanol
-
Thionyl chloride or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and then remove the excess ethanol under reduced pressure.
-
The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved through recrystallization or column chromatography.
Applications in Drug Development and Materials Science
The unique structural features of this compound make it a valuable building block in several areas of chemical research.
Synthesis of COX-2 Inhibitors
The pyrazole scaffold is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This compound serves as a versatile starting material for the synthesis of various pyrazole-based COX-2 inhibitors. The general synthetic workflow involves the modification of the pyrazole core through reactions such as N-alkylation and amidation to introduce the necessary pharmacophoric elements for selective COX-2 binding.[5][6][7][8][9]
The diagram below illustrates the conceptual role of pyrazole-based inhibitors in the arachidonic acid pathway.
Caption: Role of Pyrazole-based COX-2 Inhibitors in the Inflammatory Pathway.
Ligand in Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups in this compound (or its hydrolyzed diacid form) can act as coordination sites for metal ions. This property makes it a valuable ligand for the synthesis of Metal-Organic Frameworks (MOFs).[10][11] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The synthesis of pyrazolate-based MOFs typically involves the solvothermal reaction of a metal salt with the pyrazole-dicarboxylate ligand.
The following diagram outlines the general workflow for the synthesis of a pyrazolate-based MOF.
Caption: General Workflow for Pyrazolate-based MOF Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mocedes.org [mocedes.org]
An In-depth Technical Guide to the Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate from Diethyl 2-oxomalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis involves the Knorr pyrazole synthesis, a classic and efficient method for the construction of the pyrazole ring system. This guide details the preparation of the key precursor, diethyl 2-oxomalonate, and its subsequent cyclocondensation with hydrazine to yield the target compound.
Synthesis of Diethyl 2-oxomalonate
The successful synthesis of this compound is predicated on the availability of high-purity diethyl 2-oxomalonate. Several methods exist for the preparation of this 1,3-dicarbonyl compound from the readily available diethyl malonate. A common and effective laboratory-scale method is the ozonolysis of diethyl ethylidenemalonate.[1]
Experimental Protocol: Ozonolysis of Diethyl Ethylidenemalonate
This two-step procedure involves the condensation of diethyl malonate with acetaldehyde to form diethyl ethylidenemalonate, followed by ozonolysis.
Step 1: Synthesis of Diethyl Ethylidenemalonate
A good yield (68-86%) of diethyl ethylidenemalonate can be achieved through the condensation of diethyl malonate with acetaldehyde in the presence of acetic anhydride.[1]
Step 2: Ozonolysis of Diethyl Ethylidenemalonate
The subsequent ozonolysis of diethyl ethylidenemalonate yields diethyl 2-oxomalonate.
-
Reaction Setup: A solution of diethyl ethylidenemalonate (e.g., 10 g, 0.0537 mol) in dried dichloromethane (100 mL) is prepared in a reaction vessel suitable for ozonolysis and cooled to -78 °C.[1]
-
Ozonolysis: A stream of ozone is passed through the solution for approximately 2 hours until the reaction is complete. The completion of the reaction can be monitored by the appearance of a blue color, indicating the presence of excess ozone.
-
Work-up: The excess ozone is removed by purging the solution with an oxygen or nitrogen flow. Triphenylphosphine (14.1 g, 0.0537 mol) in dichloromethane (50 mL) is then added to the cold solution to reduce the ozonide.[1]
-
Purification: The solvent is removed under reduced pressure, and the crude diethyl 2-oxomalonate is purified by distillation from phosphorus pentoxide, yielding the product in approximately 62% yield.[1] The overall yield from diethyl malonate is reported to be around 45-50%.[1]
| Parameter | Value | Reference |
| Starting Material | Diethyl Ethylidenemalonate | [1] |
| Reagents | Ozone, Dichloromethane, Triphenylphosphine | [1] |
| Reaction Temperature | -78 °C | [1] |
| Reaction Time | ~2 hours | [1] |
| Yield | ~62% | [1] |
Synthesis of this compound
The core of this synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (diethyl 2-oxomalonate) and hydrazine.[2][3][4] This reaction is typically fast and proceeds in high yield due to the formation of a stable aromatic pyrazole ring.[3]
Proposed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-oxomalonate in a suitable solvent such as ethanol or a propanol/water mixture.
-
Reagent Addition: Add hydrazine hydrate (a slight molar excess is often used) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[3]
-
Reaction Conditions: The reaction mixture is typically heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₄ | [6] |
| Molecular Weight | 212.20 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 55-58 °C | [8] |
Spectroscopic Data
Spectroscopic data provides confirmation of the molecular structure.
¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.4 ppm | t | 6H | -CH₃ (ester) |
| ~4.4 ppm | q | 4H | -CH₂- (ester) |
| ~7.0 ppm | s | 1H | C4-H (pyrazole) |
| ~13.5 ppm | br s | 1H | N-H (pyrazole) |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
| Chemical Shift (δ) | Assignment |
| ~14 ppm | -CH₃ (ester) |
| ~62 ppm | -CH₂- (ester) |
| ~112 ppm | C4 (pyrazole) |
| ~140 ppm | C3/C5 (pyrazole) |
| ~160 ppm | C=O (ester) |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | N-H stretching |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1580 | C=N stretching (pyrazole ring) |
| ~1250 | C-O stretching |
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. This compound | 37687-24-4 | Benchchem [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. This compound | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - this compound (C9H12N2O4) [pubchemlite.lcsb.uni.lu]
The Knorr Pyrazole Synthesis: A Technical Guide to 3,5-Disubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Knorr pyrazole synthesis, a robust and versatile reaction, has been a cornerstone in heterocyclic chemistry for over a century. First reported by Ludwig Knorr in 1883, this method provides a straightforward route to substituted pyrazoles through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The resulting pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, making this synthesis a vital tool in medicinal chemistry and drug development.[1][3] This guide provides an in-depth overview of the Knorr synthesis for preparing 3,5-disubstituted pyrazoles, complete with experimental protocols, quantitative data, and a mechanistic workflow.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis is typically performed under acidic conditions.[4][5] The reaction mechanism initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[1][2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[1][3]
A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][2] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific 3,5-disubstituted pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3][7]
Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.
Materials:
-
Hydrazine sulfate[8]
-
10% Sodium hydroxide solution[8]
-
Acetylacetone (2,4-pentanedione)[8]
-
Ether[8]
-
Saturated sodium chloride solution[8]
-
Anhydrous potassium carbonate[8]
-
Petroleum ether (90–100°C)[8]
Procedure:
-
In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.[8]
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[8]
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[8]
-
Stir the mixture for an additional hour at 15°C.[8]
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[8]
-
Transfer the contents to a 1-liter separatory funnel and extract with 125 ml of ether.[8]
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.[8]
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[8]
-
Remove the ether by distillation. The resulting slightly yellow residue of crystalline 3,5-dimethylpyrazole weighs 37–39 g (77–81% yield) with a melting point of 107–108°C.[8]
-
The product can be further purified by recrystallization from approximately 250 ml of 90–100°C petroleum ether.[8]
Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Precursor)
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[3][9]
Materials:
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[3][9]
-
Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135–145 °C.[9]
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[3][9]
-
Collect the crude product by vacuum filtration and wash thoroughly with diethyl ether.[9]
-
Recrystallize the solid from a minimum of hot 95% ethanol.[9]
-
Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.[9]
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[9]
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of various 3,5-disubstituted pyrazoles via the Knorr synthesis and its modifications.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetylacetone | Hydrazine sulfate | NaOH (aq) | 15 | 1.5 | 3,5-Dimethylpyrazole | 77-81 | [8] |
| Acetylacetone | Hydrazine hydrate | Water | 15 | 2 | 3,5-Dimethylpyrazole | 95 | [10] |
| Ethyl acetoacetate | Phenylhydrazine | Neat | 135-145 | 1 | 3-Methyl-1-phenyl-5-pyrazolone | ~65-70 | [9][11] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100 | 1 | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 79 | [7][12] |
| Ethyl acetoacetate | Oxamic acid thiohydrazide | TsOH / I2 | N/A | 48 | Pyrazole derivative 8 | 83 | [13] |
Signaling Pathways and Experimental Workflows
The logical flow of the Knorr pyrazole synthesis is depicted in the following diagram.
Caption: Workflow of the Knorr Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. books.rsc.org [books.rsc.org]
- 10. scribd.com [scribd.com]
- 11. rsc.org [rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diethyl 1H-Pyrazole-3,5-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethyl 1H-pyrazole-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a workflow for its synthesis and analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the protons of the pyrazole ring and the ethyl ester groups.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole C4-H | ~7.0 | Singlet | - | 1H |
| -O-CH₂ -CH₃ | ~4.4 | Quartet | ~7 | 4H |
| -O-CH₂-CH₃ | ~1.4 | Triplet | ~7 | 6H |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of the symmetrically substituted this compound is expected to show five distinct signals.[1]
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C=O (Ester) | ~160 |
| C3/C5 (Pyrazole) | 140 - 150 |
| C4 (Pyrazole) | ~115 |
| -O-CH₂ -CH₃ | 60 - 65 |
| -O-CH₂-CH₃ | ~14 |
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3200-3400 | Medium-Strong, Broad |
| C-H Stretch (Alkyl) | 3000–2850 | Medium |
| C=O Stretch (Ester) | 1740–1685 | Strong |
| C-O Stretch (Ester) | 1300–1000 | Strong |
The prominent carbonyl (C=O) stretching vibration from the two equivalent ester groups is a key feature of the IR spectrum.[1] In the related 1H-pyrazole-3,5-dicarboxylic acid, this stretch is observed at 1674 cm⁻¹.[1]
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of this compound. The molecular formula is C₉H₁₂N₂O₄, which corresponds to a molecular weight of 212.2 g/mol .[1]
| m/z | Assignment |
| 212 | [M]⁺ (Molecular Ion) |
Common fragmentation patterns for this compound and its analogs include the loss of an ethoxy radical (•OC₂H₅, 45 Da) or an ethyl radical (•C₂H₅, 29 Da).
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of this compound, a symmetrical 1,3-dicarbonyl precursor such as diethyl 2-formyl-3-oxosuccinate would be reacted with hydrazine.
Procedure:
-
Dissolve diethyl 2-formyl-3-oxosuccinate in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.
-
The reaction mixture is then heated under reflux for a specified period.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of the compound in a volatile solvent (e.g., acetone) and depositing a drop onto a KBr or NaCl plate.[2] Allow the solvent to evaporate completely.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Diethyl 1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl 1H-pyrazole-3,5-dicarboxylate. This document details the expected spectral data, provides established experimental protocols for data acquisition, and presents the information in a clear, structured format to aid in the characterization and quality control of this important heterocyclic compound.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules. Its rigid pyrazole core and functionalizable ester groups make it a versatile scaffold. Accurate spectral characterization is paramount for confirming its structure and purity. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted and experimentally supported ¹H and ¹³C NMR data for this compound. The assignments are based on established chemical shift principles and data from analogous pyrazole derivatives.
¹H NMR Spectral Data Summary
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~12.0 - 13.0 | broad singlet | - | 1H | N-H |
| ~7.20 | singlet | - | 1H | C4-H |
| ~4.45 | quartet | ~7.1 | 4H | 2 x -OCH₂CH₃ |
| ~1.42 | triplet | ~7.1 | 6H | 2 x -OCH₂CH₃ |
¹³C NMR Spectral Data Summary
Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~161.0 | C=O (ester) |
| ~142.0 | C3/C5 |
| ~112.0 | C4 |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex the NMR tube to ensure complete dissolution of the sample.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 16 ppm is generally sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 220 ppm is appropriate.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick all peaks in both spectra.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
General NMR Experimental Workflow
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This guide provides the essential ¹H and ¹³C NMR spectral information and experimental protocols for the confident characterization of this compound. The provided data tables and workflows serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, ensuring the accurate identification and quality assessment of this versatile chemical intermediate.
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Diethyl 1H-pyrazole-3,5-dicarboxylate
Introduction: Diethyl 1H-pyrazole-3,5-dicarboxylate is a heterocyclic organic compound with the molecular formula C₉H₁₂N₂O₄. It serves as a crucial building block in medicinal chemistry and materials science, often utilized as an intermediate in the synthesis of novel bioactive agents and functional materials. Accurate structural confirmation and purity assessment are paramount in these applications. This guide provides a detailed overview of the core analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—used to characterize this molecule.
Section 1: Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.
Experimental Protocol: Solid-State IR Spectroscopy (Thin Film Method)
This protocol outlines a common method for preparing a solid sample for IR analysis.
-
Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.[1]
-
Film Deposition: Using a pipette, apply a drop of the resulting solution onto the surface of a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[1] If the resulting peaks are too weak, another drop of the solution can be added and dried.[1]
-
Instrument Setup: Place the salt plate into the sample holder of the Fourier Transform Infrared (FTIR) spectrometer (e.g., a Bruker Tensor 27 FT-IR).[2]
-
Background Scan: Perform a background scan to record the spectrum of the ambient atmosphere, which will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Acquire the IR spectrum of the sample, typically over the range of 4000–400 cm⁻¹.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum of transmittance versus wavenumber.
Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The table below summarizes the expected vibrational frequencies.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment |
| 3000–2850 | C-H Stretch | Medium | Methyl (-CH₃) and methylene (-CH₂) groups of the ethyl esters.[3] |
| ~1725 | C=O Stretch | Strong | Carbonyl group of the diethyl ester functionalities.[3] |
| ~1560 | C=N, C=C Stretch | Medium-Strong | Vibrations of the pyrazole ring backbone. |
| 1300–1000 | C-O Stretch | Strong | Asymmetric and symmetric stretching of the ester C-O bonds.[4] |
| 1200–600 | Multiple Bands | Variable | "Fingerprint" region, containing complex C-C and C-N stretches and various bending modes characteristic of the overall molecular structure.[5] |
Note: The exact peak positions can be influenced by the sample state (solid, liquid, or gas) and intermolecular interactions like hydrogen bonding.
Visualization: IR Analysis Workflow
The logical flow from sample preparation to final data interpretation in an FTIR analysis is depicted below.
Caption: Workflow for obtaining and interpreting an IR spectrum.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common "hard" ionization technique that provides both the molecular weight and valuable structural information through fragmentation.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for analyzing a volatile, thermally stable solid compound like this compound.
-
Sample Introduction: Introduce a small, pure sample (typically <1 mg) into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[7] The compound must be volatile enough to enter the gas phase.[7]
-
Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[6][8]
-
Ion Formation: The electron bombardment ejects a valence electron from the molecule, forming a positively charged molecular ion (M⁺•).[9] Excess energy from this process causes the molecular ion to break apart into smaller, charged fragments.[7][9]
-
Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an electric field and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Data Presentation: EI-MS Fragmentation Analysis
The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a structural fingerprint. The molecular formula C₉H₁₂N₂O₄ corresponds to a molecular weight of 212.2 g/mol .[3]
| m/z Value | Ion Identity | Formula of Neutral Loss | Identity of Neutral Loss |
| 212 | [M]⁺• | - | Molecular Ion[3] |
| 183 | [M - C₂H₅]⁺ | •C₂H₅ | Ethyl radical |
| 167 | [M - OC₂H₅]⁺ | •OC₂H₅ | Ethoxy radical |
| 139 | [M - OC₂H₅ - CO]⁺ | C₃H₅O₃ | Ethoxy radical and Carbon Monoxide |
Note: The relative abundances of these fragments are key to the spectral interpretation.
Visualization: Mass Spectrometry Fragmentation Pathway
The fragmentation of the molecular ion can be visualized as a logical pathway, showing the successive loss of neutral fragments.
Caption: Key fragmentation pathways for this compound in EI-MS.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 37687-24-4 | Benchchem [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Crystal Structure of Diethyl 1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of this compound. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains two independent molecules, which exhibit slight conformational differences.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds.
Crystallographic Data
The crystallographic data for this compound are summarized in the table below. This data is crucial for understanding the packing of the molecules in the solid state and for computational modeling studies.
| Parameter | Value |
| CCDC No. | 236056 |
| Empirical Formula | C₉H₁₂N₂O₄ |
| Formula Weight | 212.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.328(3) |
| b (Å) | 10.983(2) |
| c (Å) | 14.289(3) |
| β (°) | 104.38(3) |
| Volume (ų) | 2024.3(7) |
| Z | 8 |
| Temperature (K) | 293(2) |
Selected Bond Lengths and Angles
The molecular geometry of this compound is defined by the bond lengths and angles within the molecule. The pyrazole ring is essentially planar, and the ethyl ester groups adopt specific conformations. The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit.
Selected Bond Lengths (Å)
| Bond | Molecule 1 | Molecule 2 |
| N1-N2 | 1.361(3) | 1.359(3) |
| N2-C3 | 1.339(4) | 1.341(4) |
| C3-C4 | 1.383(4) | 1.385(4) |
| C4-C5 | 1.387(4) | 1.386(4) |
| C5-N1 | 1.336(4) | 1.338(4) |
| C3-C6 | 1.481(4) | 1.483(4) |
| C6-O1 | 1.206(4) | 1.208(4) |
| C6-O2 | 1.331(4) | 1.333(4) |
| C5-C9 | 1.482(4) | 1.480(4) |
| C9-O3 | 1.207(4) | 1.209(4) |
| C9-O4 | 1.332(4) | 1.330(4) |
Selected Bond Angles (°)
| Angle | Molecule 1 | Molecule 2 |
| C5-N1-N2 | 112.0(2) | 112.1(2) |
| N1-N2-C3 | 105.9(2) | 105.8(2) |
| N2-C3-C4 | 111.4(3) | 111.5(3) |
| C3-C4-C5 | 104.7(3) | 104.6(3) |
| C4-C5-N1 | 115.9(3) | 116.0(3) |
| N2-C3-C6 | 121.2(3) | 121.0(3) |
| C4-C3-C6 | 127.4(3) | 127.5(3) |
| N1-C5-C9 | 120.8(3) | 120.9(3) |
| C4-C5-C9 | 123.3(3) | 123.1(3) |
| O1-C6-O2 | 123.8(3) | 123.7(3) |
| O3-C9-O4 | 123.9(3) | 123.8(3) |
Experimental Protocols
The synthesis and crystallization of high-purity this compound are critical for obtaining single crystals suitable for X-ray diffraction analysis. The following protocols are based on established chemical principles for this class of compounds.
Synthesis of this compound
The synthesis is achieved through a Fischer esterification of 1H-pyrazole-3,5-dicarboxylic acid with ethanol, using a strong acid as a catalyst.
Materials:
-
1H-pyrazole-3,5-dicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
After cooling to room temperature, neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system.
Materials:
-
Purified this compound
-
Ethanol
-
Hexane
Procedure:
-
Dissolve the purified this compound in a minimal amount of warm ethanol.
-
To the warm solution, add hexane dropwise until a slight turbidity persists.
-
Gently warm the solution to redissolve the precipitate, resulting in a saturated solution.
-
Cover the container with a perforated film to allow for slow evaporation of the solvents.
-
Allow the solution to stand undisturbed at room temperature.
-
Colorless, prism-shaped crystals are typically formed within several days.
Experimental Workflow
The logical flow of the synthesis and crystallization process is depicted in the following diagram.
Caption: Synthesis and Crystallization Workflow.
References
Physical and chemical properties of diethyl 1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 1H-pyrazole-3,5-dicarboxylate. It is a vital heterocyclic compound used as a versatile intermediate in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] This document includes key identifiers, physicochemical properties, spectral data, detailed experimental protocols for its synthesis, and an analysis of its chemical reactivity and safety information. The information is presented to support its application in research and development.
Chemical Identity and Physical Properties
This compound, also known as diethyl 3,5-pyrazoledicarboxylate, is a white to light yellow crystalline powder.[2][3] It is soluble in many organic solvents, including methanol.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 37687-24-4 | [3][4] |
| Molecular Formula | C₉H₁₂N₂O₄ | [1][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Diethyl 3,5-pyrazoledicarboxylate, 1H-Pyrazole-3,5-dicarboxylic acid diethyl ester, 3,5-Diethoxycarbonylpyrazole | [1][4] |
| InChI | InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | [1][4] |
| InChIKey | MBWXLICVQZUJOW-UHFFFAOYSA-N | [1][4] |
| SMILES | CCOC(=O)C1=CC(=NN1)C(=O)OCC | [1][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 212.20 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 55-58 °C | [3] |
| Boiling Point (estimated) | 352.03 °C | [3] |
| Density (estimated) | 1.249 g/cm³ | [2] |
| Vapor Pressure (estimated) | 1.93E-05 mmHg at 25°C | [3] |
| pKa (predicted) | 8.08 ± 0.10 | [3] |
| Solubility | Soluble in methanol and other organic solvents | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common methods are the esterification of 3,5-pyrazoledicarboxylic acid and the 1,3-dipolar cycloaddition reaction between ethyl diazoacetate and an appropriate alkyne. A detailed protocol for the esterification method is provided below, adapted from a similar procedure for the dimethyl ester.[5]
Experimental Protocol: Synthesis via Esterification
This procedure involves the Fischer esterification of 3,5-pyrazoledicarboxylic acid using ethanol in the presence of a strong acid catalyst.
Materials:
-
3,5-Pyrazoledicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or gaseous HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (or other suitable extraction solvent)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-pyrazoledicarboxylic acid in an excess of absolute ethanol.
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, the ethanolic solution can be saturated with dry hydrogen chloride gas.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.
Caption: Workflow for the synthesis of this compound via esterification.
Spectral Data and Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Key Features and Assignments | Source |
| ¹H NMR | δ (ppm): ~1.4 (t, 6H, -CH₃), ~4.4 (q, 4H, -CH₂-), ~7.3 (s, 1H, pyrazole C4-H), ~13.5 (br s, 1H, N-H) | [5] (by analogy with dimethyl ester) |
| FTIR | ν (cm⁻¹): ~3250 (N-H stretch), 3000-2850 (C-H stretch), ~1730 (C=O ester stretch), 1300-1000 (C-O stretch) | [6] |
| Mass Spec (EI) | m/z: 212 [M]⁺, 167 [M-OC₂H₅]⁺, 139 [M-OC₂H₅-CO]⁺ | [6] |
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by the signals from the ethyl ester groups and the pyrazole ring protons. The two ethyl groups are equivalent due to the symmetry of the molecule. The methyl protons (-CH₃) typically appear as a triplet, coupled to the adjacent methylene protons. The methylene protons (-CH₂-) appear as a quartet, coupled to the methyl protons. The proton at the C4 position of the pyrazole ring appears as a singlet, and the N-H proton of the pyrazole ring gives a broad singlet at a downfield chemical shift.
FTIR Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. Key absorption bands include a broad peak corresponding to the N-H stretching vibration of the pyrazole ring, C-H stretching vibrations from the ethyl groups, a strong absorption from the carbonyl (C=O) stretching of the ester groups, and C-O stretching vibrations.[6]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 212, which corresponds to its molecular weight.[6] The fragmentation pattern is dictated by the stable pyrazole core and the two ethyl ester side chains.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Chemical Reactivity and Stability
This compound is a stable organic compound under standard conditions. Its reactivity is centered around the pyrazole ring and the two ester functionalities.
-
N-Alkylation/Acylation: The nitrogen atom of the pyrazole ring can be alkylated or acylated.
-
Ester Hydrolysis: The ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.
-
Intermediate in Heterocyclic Synthesis: It serves as a building block for more complex heterocyclic systems, which is of significant interest in medicinal chemistry.[1]
The compound is flammable and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[3]
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis. The pyrazole scaffold is a common feature in many pharmaceuticals. This compound's bifunctional nature, with two ester groups, allows for diverse chemical modifications to produce libraries of compounds for screening in drug discovery programs.[1][2] It has been used in the synthesis of compounds with potential antibacterial, antiviral, and antitumor activities.[3] Furthermore, its derivatives have been investigated for their activity against various parasites.
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. It is classified as an irritant, causing skin and eye irritation.[3] Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key chemical intermediate with well-defined physical and chemical properties. Its versatile reactivity makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in the pharmaceutical and materials science industries. This guide provides essential technical information to support its use in a research and development setting.
References
- 1. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 37687-24-4 | Benchchem [benchchem.com]
Tautomeric Forms of Diethyl 1H-Pyrazole-3,5-dicarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1H-pyrazole-3,5-dicarboxylate is a versatile scaffold in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic and structural properties, which are governed by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, consolidating crystallographic data, spectroscopic insights from related compounds, and computational predictions. The guide details the structural characteristics of the predominant tautomer in the solid state and discusses the probable tautomeric equilibrium in solution, supported by data from analogous pyrazole systems. Experimental protocols for the characterization of pyrazole tautomers are also provided to facilitate further research in this area.
Introduction
Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and functional materials, owing to their diverse biological activities and coordination properties.[1] The arrangement of substituents on the pyrazole ring can give rise to different tautomeric forms, which can significantly influence the molecule's reactivity, polarity, and intermolecular interactions. This compound, with its symmetrically placed ester groups, presents an interesting case for the study of annular prototropic tautomerism. Understanding the predominant tautomeric forms and the dynamics of their interconversion is crucial for rational drug design and the engineering of novel materials.
Tautomeric Forms of this compound
The annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two possible tautomers which are, in this symmetrically substituted case, degenerate in energy in the absence of intermolecular interactions.
The tautomeric equilibrium can be represented as follows:
Caption: Annular tautomerism in this compound.
Due to the symmetrical substitution, Tautomer A and Tautomer B are chemically equivalent. The position of the proton on either N1 or N2 defines the specific tautomer.
Solid-State Structure: Insights from X-ray Crystallography
The definitive structure of a molecule in the solid state is provided by single-crystal X-ray diffraction. For this compound, a crystal structure has been determined, revealing its tautomeric form and intermolecular interactions in the crystalline lattice.
A study by Yin et al. (2004) determined the crystal structure of this compound. The key findings from this study are summarized below.[1][2]
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Asymmetric Unit | 2 |
| Hydrogen Bonding | Intermolecular N—H⋯O and N—H⋯N interactions |
In the solid state, the compound exists as the 1H-tautomer. The crystal packing is characterized by the formation of dimers through intermolecular hydrogen bonds. Specifically, the pyrazole N-H of one molecule forms a hydrogen bond with a carbonyl oxygen atom of a neighboring molecule, and also with a nitrogen atom of another adjacent molecule.[1][2] This hydrogen bonding network stabilizes a specific tautomeric form in the crystal lattice.
Caption: Intermolecular interactions stabilizing the tautomeric form.
Tautomerism in Solution: A Spectroscopic and Computational Perspective
While X-ray crystallography provides a static picture of the solid state, the tautomeric equilibrium in solution can be significantly different and is influenced by the solvent, temperature, and concentration. For symmetrically substituted pyrazoles like this compound, the two tautomers are degenerate, and a rapid proton exchange is expected in solution. This typically results in a time-averaged spectrum in NMR spectroscopy.
4.1. NMR Spectroscopy
In solution, the rapid interconversion between the two equivalent tautomers of this compound would lead to a simplified NMR spectrum. The signals for the C3 and C5 carbons, as well as the protons of the ethyl ester groups at these positions, would be averaged.
Table 2: Expected and Observed NMR Chemical Shifts for Pyrazole Tautomers (General)
| Nucleus | Tautomer A (Hypothetical Fixed) | Tautomer B (Hypothetical Fixed) | Observed in Solution (Rapid Exchange) |
| ¹³C (C3) | ~140-150 ppm | ~130-140 ppm | Averaged Signal |
| ¹³C (C5) | ~130-140 ppm | ~140-150 ppm | Averaged Signal |
| ¹⁵N (N1) | ~ -170 to -190 ppm | ~ -80 to -100 ppm | Averaged Signal |
| ¹⁵N (N2) | ~ -80 to -100 ppm | ~ -170 to -190 ppm | Averaged Signal |
Note: Chemical shift ranges are approximate and based on data for related pyrazole derivatives.[5]
4.2. Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. For this compound, theoretical calculations would predict the two tautomers to have identical energies in the gas phase. The calculations can also model the effect of solvents by using implicit or explicit solvent models, which would likely show minimal preference for one tautomer over the other due to the molecular symmetry.
Experimental Protocols for Tautomer Analysis
For researchers wishing to investigate the tautomerism of novel pyrazole derivatives, the following experimental workflows are recommended.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the most powerful technique for studying tautomeric equilibria in solution.
-
Protocol:
-
Dissolve the pyrazole compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature.
-
For systems with slow exchange, the signals for each tautomer can be integrated to determine the equilibrium constant.
-
For systems with fast exchange (like this compound), variable temperature (VT) NMR can be employed. By lowering the temperature, the rate of proton exchange can be slowed, potentially allowing for the resolution of signals from individual tautomers.
-
2D NMR techniques such as NOESY can be used to identify through-space correlations that may be specific to a particular tautomer.
-
Caption: Workflow for NMR analysis of pyrazole tautomerism.
5.2. X-ray Crystallography
This method provides unambiguous evidence of the tautomeric form in the solid state.
-
Protocol:
-
Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine the atomic positions, including the location of the pyrazole N-H proton.
-
Conclusion
The tautomerism of this compound is characterized by a degenerate equilibrium between two chemically equivalent forms. In the solid state, crystallographic evidence confirms the presence of the 1H-tautomer, stabilized by a network of intermolecular hydrogen bonds. In solution, a rapid proton exchange between the two nitrogen atoms is expected, leading to time-averaged spectroscopic signals. While specific quantitative data for the solution-phase tautomerism of this compound is limited, the established methodologies of NMR spectroscopy and computational chemistry provide a robust framework for the investigation of this and other pyrazole derivatives. A thorough understanding of the tautomeric behavior of this important scaffold is essential for its continued application in drug discovery and materials science.
References
- 1. This compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Solubility Profile of Diethyl 1H-pyrazole-3,5-dicarboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyl 1H-pyrazole-3,5-dicarboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed, adaptable experimental protocol for determining solubility based on established methods for similar compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often necessitates a thorough understanding of its solubility characteristics in different solvent systems to facilitate reaction setup, purification, and formulation. This guide aims to provide a foundational understanding of its solubility profile.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Citation |
| Methanol | Soluble | |
| Organic Solvents | Soluble | [1][2] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. For many applications, particularly in drug development and process chemistry, determining the quantitative solubility is crucial. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following protocol is a detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is adapted from the isothermal saturation method, a widely accepted technique for generating accurate solubility data.
Principle
The isothermal saturation method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that temperature.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Gravimetric Analysis and Dilution: Determine the mass of the filtered solution. Dilute the solution to a known volume with the same solvent. This diluted solution will be used for concentration analysis.
-
Concentration Determination: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: The solubility (S) can be calculated using the following formula:
S ( g/100 g solvent) = (m_solute / m_solvent) * 100
where:
-
m_solute is the mass of the solute in the filtered aliquot.
-
m_solvent is the mass of the solvent in the filtered aliquot.
-
Data Analysis
The experimental solubility data obtained at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation or the λh equation to understand the thermodynamic behavior of the dissolution process.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the available qualitative information and a robust, adaptable experimental protocol for its determination. Accurate solubility data is fundamental for the effective application of this compound in research and development. The provided methodology offers a reliable framework for researchers to generate this critical data in-house.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-3,5-dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural features and versatile reactivity have led to its incorporation into a multitude of biologically active compounds and functional materials. Among the vast family of pyrazole derivatives, pyrazole-3,5-dicarboxylic acid and its analogues have garnered significant attention due to their potent and diverse pharmacological activities, as well as their utility as building blocks in the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of pyrazole-3,5-dicarboxylic acids, supplemented with detailed experimental protocols, quantitative data, and visualizations of their biological mechanisms of action.
Historical Context: The Dawn of Pyrazole Synthesis
The journey into the world of pyrazoles began in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. While the first synthesis of the parent pyrazole ring is attributed to Pechmann in 1898 from the reaction of acetylene and diazomethane, it was Knorr's work in 1883 that established a more general and widely adopted method for pyrazole synthesis.[1]
The Knorr pyrazole synthesis , a cornerstone of heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] This versatile reaction allows for the formation of a wide array of substituted pyrazoles by varying the nature of the starting materials. The mechanism, initiated by the attack of the hydrazine on one of the carbonyl groups, proceeds through a series of condensation and cyclization steps to yield the stable aromatic pyrazole ring.[3]
Another classical approach, the Pechmann pyrazole synthesis , utilizes the reaction of diazomethane with acetylenic compounds.[4] This method, while effective, is often limited by the hazardous nature of diazomethane and can present challenges regarding regioselectivity.[4]
These foundational discoveries laid the groundwork for over a century of research into the synthesis and application of pyrazole-containing molecules, ultimately leading to the development of important pharmaceuticals and functional materials.
The Emergence of Pyrazole-3,5-dicarboxylic Acid
While the initial focus was on the synthesis of the core pyrazole scaffold, the specific preparation of pyrazole-3,5-dicarboxylic acid came later. A common and effective method for its synthesis involves the oxidation of a readily available precursor, 3,5-dimethylpyrazole. This transformation is a powerful demonstration of how simple, substituted pyrazoles can be elaborated into more complex and functionalized derivatives.
Key Synthetic Protocol: Oxidation of 3,5-Dimethylpyrazole
A widely employed and reliable method for the preparation of 1H-pyrazole-3,5-dicarboxylic acid is the oxidation of 3,5-dimethylpyrazole using a strong oxidizing agent such as potassium permanganate.[2] This method provides a direct route to the desired diacid.
Experimental Protocol:
Materials:
-
3,5-Dimethylpyrazole
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-dimethylpyrazole (0.818 mol) in 700 mL of water heated to 70°C.[2]
-
Slowly add potassium permanganate (3.271 mol) to the heated solution, ensuring the temperature does not exceed 90°C.[2] The reaction is exothermic and requires careful monitoring.
-
After the addition is complete, cool the reaction mixture to room temperature.[2]
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with water.[2]
-
Acidify the filtrate with aqueous HCl to a pH of 2.[2]
-
Allow the acidified solution to stand overnight to facilitate the precipitation of the product.[2]
-
Collect the white crystalline precipitate of 1H-pyrazole-3,5-dicarboxylic acid by filtration and wash with water.[2]
Yield and Characterization:
-
Yield: 41.75 g (33%)[2]
-
Appearance: White crystals[2]
-
Melting Point: 257-258°C[2]
-
¹H NMR (DMSO-d₆): δ 7.07 ppm (s, 1H, 4-H)[2]
Quantitative Data: Biological Activity of Pyrazole-3,5-dicarboxylic Acid Derivatives
The true value of the pyrazole-3,5-dicarboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives. These compounds have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. The following tables summarize key quantitative data from various studies, highlighting the potent anti-cancer and enzyme inhibitory activities of these molecules.
Table 1: Anticancer Activity of Pyrazole-3,5-dicarboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Huh7 (Liver) | 1.6 | [3] |
| MCF7 (Breast) | 3.3 | [3] | |
| HCT116 (Colon) | 1.1 | [3] | |
| Thiazolyl pyrazole carbaldehyde hybrids | HeLa (Cervical) | 9.05 ± 0.04 | [5] |
| MCF-7 (Breast) | 7.12 ± 0.04 | [5] | |
| A549 (Lung) | 6.34 ± 0.06 | [5] | |
| Pyrazole-benzimidazole hybrids | SW1990 (Pancreatic) | 30.9 ± 0.77 | [5] |
| AsPC1 (Pancreatic) | 32.8 ± 3.44 | [5] | |
| 1,2,3-Triazole linked pyrazole hybrids | HTC-116 (Colon) | 1.51 | [5] |
| MCF-7 (Breast) | 7.68 | [5] | |
| 1H-Benzofuro[3,2-c]pyrazole derivatives | K562 (Leukemia) | 0.26 | [6] |
| A549 (Lung) | 0.19 | [6] | |
| Pyrazole derivatives | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h) | [7] |
| 6.45 (48h) | [7] | ||
| Pyrazole-based N-Manniche bases | HepG2 (Liver) | 2.52 - 4.4 | [8] |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.9–35.5 | [9] |
Table 2: Enzyme Inhibitory Activity of Pyrazole-3,5-dicarboxylic Acid Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 | [5] |
| COX-2 | 0.01 | [5] | |
| 5-LOX | 1.78 | [5] | |
| Pyrazole-based N-Manniche bases | VEGFR2 | 0.2 | [8] |
| CDK-2 | 0.458 | [8] | |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | Xanthine Oxidase (XO) | 9.32 ± 0.45 | [10] |
Mechanism of Action: Visualizing the Biological Impact
The potent biological activities of pyrazole-3,5-dicarboxylic acid derivatives stem from their ability to interact with and modulate key cellular signaling pathways. A significant body of research has focused on their role in inducing apoptosis (programmed cell death) in cancer cells and inhibiting the activity of protein kinases that are crucial for tumor growth and survival.
Inhibition of the Bcl-2 Apoptotic Pathway
Many pyrazole derivatives exert their anticancer effects by targeting the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, they can inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and Bak, ultimately triggering the caspase cascade and cell death.[9][11]
Caption: Inhibition of Bcl-2 by a pyrazole derivative, leading to apoptosis.
Kinase Inhibition in Cancer Signaling
Another critical mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases. Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole derivatives have been shown to be effective inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2).[8]
Caption: Dual inhibition of VEGFR2 and CDK2 by a pyrazole derivative.
Conclusion
From their initial discovery through classical organic synthesis to their current status as privileged scaffolds in drug discovery and materials science, pyrazole-3,5-dicarboxylic acids and their derivatives have demonstrated remarkable versatility and significance. The robust synthetic methodologies, coupled with the profound and diverse biological activities, ensure that this class of compounds will continue to be a fertile ground for research and development. The ability to systematically modify the pyrazole core allows for the fine-tuning of pharmacological properties, paving the way for the creation of next-generation therapeutics. As our understanding of the intricate cellular pathways involved in disease deepens, the rational design of novel pyrazole-3,5-dicarboxylic acid derivatives holds immense promise for addressing unmet medical needs.
References
- 1. rsc.org [rsc.org]
- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 6. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Basic Reactivity of the Pyrazole Ring in Dicarboxylate Esters
This guide provides a comprehensive overview of the fundamental reactivity of pyrazole rings substituted with dicarboxylate esters. It delves into the electronic properties, key reaction types, quantitative data, and detailed experimental protocols relevant to professionals in chemical research and drug development.
Core Principles of Pyrazole Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical properties. One nitrogen atom is a "pyrrole-like" NH group, which is acidic and has its lone pair involved in the aromatic system. The other is a "pyridine-like" N atom, which is basic and has its lone pair in an sp² orbital in the plane of the ring.[1] This configuration makes N-unsubstituted pyrazoles amphoteric, capable of acting as both weak acids and weak bases.[1]
The electron distribution within the ring makes the C4 position the most electron-rich and thus the most susceptible to electrophilic attack. Conversely, the C3 and C5 positions are more electron-deficient, making them potential sites for nucleophilic attack.[1][2]
Influence of Dicarboxylate Ester Substituents
The addition of two electron-withdrawing dicarboxylate ester groups to the pyrazole ring significantly modifies its basic reactivity. These groups substantially decrease the electron density of the aromatic system, which has several key consequences:
-
Deactivation towards Electrophilic Substitution: The ring is strongly deactivated, making electrophilic substitution reactions more challenging to achieve and often requiring harsh reaction conditions.
-
Activation towards Nucleophilic Substitution: The electron-withdrawing effect makes the carbon atoms of the ring, particularly C3 and C5, more electrophilic and thus more susceptible to attack by nucleophiles.
-
Increased Acidity: The N-H proton of the pyrrole-like nitrogen becomes more acidic, facilitating deprotonation.
Key Reaction Types
Electrophilic Aromatic Substitution
Despite the deactivating effect of the dicarboxylate esters, electrophilic substitution can be forced under specific conditions, almost exclusively at the C4 position.[2][3][4]
| Reaction | Reagents & Conditions | Electrophile | Product |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitro-pyrazole dicarboxylate |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid dicarboxylate |
| Halogenation | Br₂ or Cl₂ with a Lewis acid | Br⁺ or Cl⁺ | 4-Halopyrazole dicarboxylate |
| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | 4-Formyl-pyrazole dicarboxylate |
Table 1: Summary of Electrophilic Substitution Reactions.
Nucleophilic Substitution and Addition
Nucleophilic attack is more favorable on the electron-deficient pyrazole dicarboxylate system. This can involve substitution of a leaving group at C3 or C5, or addition to the ring followed by rearomatization. The presence of the ester groups makes the C3 and C5 positions particularly susceptible.[1]
| Reaction Type | Nucleophile | Substrate Requirement | Product |
| Substitution | Amines, Alkoxides, Thiolates | Leaving group (e.g., Halogen) at C3 or C5 | C3/C5-substituted pyrazole |
| Ring Opening | Strong nucleophiles (e.g., Hydrazine) | Can occur under harsh conditions | Ring-opened products |
Table 2: Summary of Nucleophilic Reactions.
N-Alkylation and N-Acylation
The pyrrole-like nitrogen (N1) is a primary site for reaction with electrophiles like alkyl halides and acyl chlorides, especially after deprotonation with a base. This is often a competing pathway with C-substitution.[2] Protecting the N1 position is a common strategy to direct substitution to the carbon atoms of the ring.[2]
Cycloaddition Reactions
Pyrazole derivatives can participate in [3+2] cycloaddition reactions, acting as a dipole or dipolarophile. The specific role and reactivity are highly dependent on the substituents and reaction partners. The electron-withdrawing ester groups can enhance the dienophilic character of the pyrazole ring in certain contexts.[5][6][7][8][9]
Reactions Involving the Ester Groups
The dicarboxylate ester functionalities undergo typical ester chemistry.
-
Hydrolysis: Base-catalyzed hydrolysis (saponification) readily converts the diesters into the corresponding dicarboxylic acids.[10]
-
Amidation: Reaction with amines can convert the esters into amides, often via an acid chloride intermediate.[11][12]
Quantitative Reactivity Data
Quantitative data for substituted pyrazoles can be sparse. However, pKa values are crucial for understanding reactivity, particularly in acid-base catalyzed reactions.
| Compound | pKa | Note |
| 1H-Pyrazole-3,5-dicarboxylic acid | 3.24 ± 0.10 | Predicted value[13] |
Table 3: Acidity of Pyrazole Dicarboxylic Acid.
Experimental Protocols
Protocol: Synthesis of Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid from Diethyl Ester
This protocol details the hydrolysis of a pyrazole dicarboxylate ester to its corresponding dicarboxylic acid.
Materials:
-
Diethyl bis(pyrazol-1-yl)methane-4,4'-dicarboxylate
-
Potassium Hydroxide (KOH)
-
Water
-
Ethanol
Procedure:
-
A solution of the diethyl ester (1 mmol) in ethanol is prepared.
-
Two equivalents of KOH are added to the solution.
-
The mixture is stirred, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the initial alkylation/reaction is complete, two additional equivalents of KOH and an excess of water are added to the reaction mixture.
-
The mixture is heated or stirred until hydrolysis is complete (typically rapid).
-
The reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the dicarboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The final product, Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid, is obtained with a typical yield of over 90%.[10]
Protocol: Synthesis of Pyrazole-3-carboxamide from Acid Chloride
This protocol describes the conversion of a pyrazole carboxylic acid chloride to a carboxamide using an amine.
Materials:
-
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride
-
Butyl amine
-
Xylene
Procedure:
-
The pyrazole-3-carbonyl chloride (1 mmol) is dissolved in a suitable solvent such as xylene.[12]
-
Butyl amine (2 mmol) is added to the reaction flask.[12]
-
The mixture is refluxed for 4 hours, with progress monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The resulting organic residue is treated with dry ether to precipitate the product.
-
The solid is filtered and purified by recrystallization from ethanol to yield the final amide product.[12]
Visualizations
Logical Flow of Pyrazole Reactivity
Caption: Reactivity map of pyrazole dicarboxylate esters.
General Mechanism: Electrophilic Substitution at C4
Caption: Mechanism of electrophilic substitution on pyrazole.
Experimental Workflow: Synthesis and Functionalization
Caption: Workflow for pyrazole ester functionalization.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. lookchem.com [lookchem.com]
Methodological & Application
Diethyl 1H-pyrazole-3,5-dicarboxylate: A Versatile Building Block for Functional Metal-Organic Frameworks
Application Note AN-MOF-PZDC-001
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. Pyrazole-based ligands are of particular interest due to their robust coordination with metal centers and the potential for introducing additional functionality.
This document provides detailed protocols and application notes for the use of diethyl 1H-pyrazole-3,5-dicarboxylate as a building block for the synthesis of functional MOFs. While the diethyl ester is a convenient precursor, its hydrolysis to 1H-pyrazole-3,5-dicarboxylic acid (H₂PDC) is typically the initial step before its use as a linker in MOF synthesis. The resulting dicarboxylic acid is a versatile V-shaped linker that can be used to construct a variety of MOF architectures with different metal ions.
Ligand Preparation: Hydrolysis of this compound
The first step in utilizing this compound for MOF synthesis is the hydrolysis of the ester groups to form the corresponding dicarboxylic acid (H₂PDC). This can be achieved through a straightforward base-catalyzed hydrolysis reaction.
Experimental Protocol: Hydrolysis
A detailed protocol for the hydrolysis of a similar dimethyl ester to its dicarboxylic acid can be adapted for the diethyl ester.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
Dissolve this compound and freshly powdered potassium hydroxide in DMSO.
-
Stir the solution at 60°C for 1 hour.
-
Pour the solution into distilled water.
-
Wash the aqueous phase with chloroform (3 x 30 mL).
-
Acidify the aqueous phase to pH 3 with HCl to precipitate the 1H-pyrazole-3,5-dicarboxylic acid as a white solid.
-
Filter the solid, wash with water, ethanol, and diethyl ether.
-
Dry the product under reduced pressure.
MOF Synthesis using 1H-pyrazole-3,5-dicarboxylic Acid (H₂PDC)
Once the H₂PDC linker is prepared, it can be used to synthesize a variety of MOFs via solvothermal methods. The choice of metal salt and reaction conditions will determine the final structure and properties of the MOF. Below is a general protocol for the synthesis of an Fe(III)-based MOF, designated CAU-56as.[1]
Experimental Protocol: Solvothermal Synthesis of CAU-56as
Materials:
-
1H-pyrazole-3,5-dicarboxylic acid (H₂PDC)
-
Iron(III) sulfate hydrate
-
Acetic acid (AcOH)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
In a Teflon-lined autoclave, dissolve H₂PDC, iron(III) sulfate hydrate, acetic acid, and sodium hydroxide in DMF.
-
Seal the autoclave and heat it to 120°C for 6 hours.
-
Allow the autoclave to cool to room temperature over a period of 3 hours.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with DMF, H₂O, and EtOH.
-
Dry the final product at 60°C for 3 hours.
Characterization and Properties of H₂PDC-based MOFs
MOFs synthesized from H₂PDC exhibit a range of interesting properties. Characterization is typically performed using techniques such as powder X-ray diffraction (PXRD) to confirm the crystal structure, thermogravimetric analysis (TGA) to assess thermal stability, and gas adsorption measurements to determine porosity.
| MOF Designation | Metal Ion | Formula | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| CAU-56as | Fe(III) | [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂O | Orthorhombic | Pnma | 727 | - | ~300 | [1] |
| CAU-56w | Fe(III) | [Fe₃(μ₃-O)(SO₄)(OH)(HPzDC)₂(H₂O)₄]·8H₂O | Orthorhombic | Pnma | 699 | - | ~300 | [1] |
Applications in Catalysis and Drug Development
The inherent properties of pyrazole-dicarboxylate based MOFs make them attractive for applications in catalysis and drug development.
Catalysis
The presence of accessible metal sites and a porous structure allows these MOFs to act as heterogeneous catalysts. For instance, Zr-based MOFs have been investigated for their catalytic activity in the synthesis of biologically active compounds like pyrazolo[3,4-b]pyridines.[2] The ability to easily separate and reuse the catalyst is a significant advantage in pharmaceutical synthesis.
Drug Delivery
The high porosity and tunable pore size of these MOFs make them suitable as carriers for therapeutic agents. The ability to control the release of drugs from the MOF matrix is a key area of research. While specific studies on drug delivery using MOFs from this compound are limited, the broader class of pyrazolate-based MOFs is being explored for this purpose. The biocompatibility of the metal ions (e.g., Fe, Zn) and the organic linker is a critical consideration for such applications.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid, a versatile linker for constructing a diverse range of Metal-Organic Frameworks. The resulting MOFs exhibit high stability and porosity, making them promising materials for applications in heterogeneous catalysis and as potential platforms for drug delivery systems. Further research into the functionalization of the pyrazole ring and the exploration of different metal clusters will continue to expand the scope of applications for this important class of materials.
References
- 1. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 1H-pyrazole-3,5-dicarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl 1H-pyrazole-3,5-dicarboxylate as a versatile building block in medicinal chemistry. The document outlines its role in the synthesis of various bioactive compounds and provides detailed protocols for key synthetic transformations and biological assays.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] This means it is a molecular framework that can be modified to interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4] this compound is a key starting material for accessing a variety of substituted pyrazoles due to the reactive ester functionalities at the 3 and 5 positions.[5] These ester groups can be readily transformed into amides, hydrazides, and other functional groups, allowing for extensive structural diversification to optimize biological activity.
Synthetic Pathways from this compound
The primary use of this compound is as a scaffold for the synthesis of more complex derivatives. A common initial step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which can then be coupled with various amines to form diamides. Another key reaction is the conversion of the esters to hydrazides, which serve as precursors for further heterocyclic ring formation.
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction.
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been successfully developed as kinase inhibitors. For instance, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases.[6] While not directly synthesized from the diethyl ester, this highlights the potential of the pyrazole scaffold in kinase inhibitor design. Another study reported novel pyrazole derivatives as Aurora-A kinase inhibitors, with some compounds exhibiting potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines.[7]
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzamide & Dihydro Triazinone | HCT-116 (Colon Cancer) | 7.74 - 82.49 (µg/mL) | [8] |
| Pyrazole Benzamide & Dihydro Triazinone | MCF-7 (Breast Cancer) | 4.98 - 92.62 (µg/mL) | [8] |
| Thiazolyl-pyrazoline derivative | EGFR Kinase | 0.06 | [8] |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast Cancer) | 0.07 | [8] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [2] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | A549 (Non-small cell lung cancer) | 8.21 | [2] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | HCT116 (Colorectal carcinoma) | 19.56 | [2] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.227 | [6] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | Aurora-A Kinase | 0.11 | [7] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | HCT 116 (Colon Cancer) | 0.37 | [7] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | MCF-7 (Breast Cancer) | 0.44 | [7] |
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Acinetobacter baumannii (MDR) | 512 - 1024 | [9] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Klebsiella pneumoniae (KPC) | 1024 | [9] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antibacterial | 62.5 - 125 | [3] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antifungal | 2.9 - 7.8 | [3] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 (µmol/mL) | [10] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 (µmol/mL) | [10] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 (µmol/mL) | [10] |
Experimental Protocols
Synthesis Protocol: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazole derivatives.[11] This protocol describes a general procedure.
Materials:
-
1,3-Dicarbonyl compound (e.g., diethyl acetonedicarboxylate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
TLC plates and chamber
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization or chromatography supplies
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Add the hydrazine derivative (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. Alternatively, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Toxicity Assessment Protocol: Zebrafish Embryo Toxicity Assay
The zebrafish (Danio rerio) is an effective in vivo model for toxicity screening due to its rapid development, transparency, and genetic similarity to humans.[1][12]
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Multi-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium.
-
Expose the embryos to a range of concentrations of the test compounds.
-
Incubate the plates at 28.5°C.
-
Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization).
-
Record various endpoints, including mortality, hatching rate, and developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Determine the lethal concentration 50 (LC50), the concentration at which 50% of the embryos die.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its ability to be readily functionalized allows for the synthesis of a wide array of pyrazole derivatives with significant potential as anticancer and antimicrobial agents. The protocols provided herein offer a starting point for the synthesis and evaluation of novel pyrazole-based compounds for drug discovery and development. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to develop more potent and selective therapeutic agents.
References
- 1. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylami… [ouci.dntb.gov.ua]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. name-reaction.com [name-reaction.com]
- 12. Design, Biological Evaluation, and Zebrafish Embryo Toxicity of a Novel Pyrazoline Derivative - Journal of Young Pharmacists [jyoungpharm.org]
The Versatility of Diethyl 1H-pyrazole-3,5-dicarboxylate in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl 1H-pyrazole-3,5-dicarboxylate is a highly versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2][3] The pyrazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[4] Derivatives of this compound are precursors to compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] This document provides detailed protocols and data for the synthesis of key pharmaceutical intermediates starting from this compound.
Key Synthetic Transformations and Pharmaceutical Applications
This compound's structure, featuring a reactive pyrazole core and two ethyl ester groups, allows for various chemical modifications. These modifications are instrumental in developing novel therapeutic agents. Key transformations include N-alkylation, hydrolysis of the ester groups, and cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known for their potent protein kinase inhibitory activity.[6][7][8]
Diagram of Synthetic Pathways
Caption: Synthetic routes from this compound.
Experimental Protocols and Data
N-Alkylation: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
N-alkylation of the pyrazole ring is a common strategy to introduce structural diversity and modulate the biological activity of the resulting compounds.
Experimental Protocol:
-
Dissolve this compound in acetone.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
While stirring, add iodomethane dropwise.
-
Heat the reaction mixture to 60°C and maintain overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (10:1).
-
After completion, filter the reaction mixture and wash the filter cake with acetone.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and remove any insoluble matter by filtration.
-
Evaporate the solvent to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.[9]
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | C₁₀H₁₄N₂O₄ | 226.23 | High | [1][9] |
Hydrolysis: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid
Hydrolysis of the diethyl ester yields the corresponding dicarboxylic acid, a versatile intermediate for the synthesis of coordination polymers and other derivatives.[4]
Experimental Protocol (via Oxidation of 3,5-dimethyl-1H-pyrazole):
Note: A direct hydrolysis protocol for this compound is also feasible, typically using a base like lithium hydroxide.[7] The following is a well-documented synthesis of the diacid from a different precursor.
-
Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C.
-
Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter off the manganese dioxide (MnO₂) precipitate and wash it with water.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the mixture to stand overnight to precipitate the product.
-
Filter the precipitate and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.[10]
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 1H-Pyrazole-3,5-dicarboxylic Acid | C₅H₄N₂O₄ | 156.10 | 33 | 257-258 | [10] |
Cyclocondensation: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in cancer therapy due to their protein kinase inhibitory activity.[8] They are typically synthesized through the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic compound.[11] While the starting material is 5-aminopyrazole, its synthesis can be linked back to pyrazole precursors.
Conceptual Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis:
Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
General Experimental Protocol for Cyclocondensation:
-
A mixture of a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound is prepared in a suitable solvent, such as ethanol or acetic acid.
-
The reaction can be catalyzed by an acid or base, or proceed under neutral conditions, often with heating.
-
Microwave-assisted synthesis can also be employed to accelerate the reaction.[8][11]
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated by filtration or extraction after solvent removal.
-
Purification is typically achieved by recrystallization or column chromatography.
Quantitative Data for a Representative Pyrazolo[1,5-a]pyrimidine Synthesis:
Note: Specific yields and conditions vary greatly depending on the substrates used.
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Application | Reference |
| 5-Aminopyrazole | β-Enaminone | Substituted Pyrazolo[1,5-a]pyrimidine | Good | Protein Kinase Inhibitors | [8] |
| 3-Amino-1H-pyrazole | Enaminone Derivative | Pyrazolo[1,5-a]pyrimidine | High | Antitumor | [12] |
Conclusion
This compound is a foundational starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols and data presented herein demonstrate key synthetic transformations that enable access to valuable compound classes with significant therapeutic potential. Further exploration of these synthetic pathways can lead to the discovery of novel drug candidates.
References
- 1. Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 37687-24-4 | Benchchem [benchchem.com]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 10. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclocondensation Reactions of Diethyl 1H-Pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclocondensation reactions of diethyl 1H-pyrazole-3,5-dicarboxylate, a versatile building block in the synthesis of fused heterocyclic compounds. The protocols detailed below are intended for use by researchers and professionals in organic synthesis and medicinal chemistry.
Introduction
This compound is a highly functionalized pyrazole derivative that serves as a key intermediate in the synthesis of a variety of heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines.[1][2][3] The presence of two electrophilic ester groups on the pyrazole ring allows for facile cyclocondensation reactions with various binucleophiles, leading to the formation of fused ring systems of significant interest in drug discovery and materials science. These fused heterocycles are analogues of purines and have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy.[2][3]
Key Applications
The primary application of cyclocondensation reactions involving this compound is the synthesis of substituted pyrazolo[1,5-a]pyrimidines. These compounds are of particular interest due to their structural similarity to purines, which allows them to interact with biological targets such as protein kinases. By varying the binucleophile used in the cyclocondensation, a diverse library of pyrazolo[1,5-a]pyrimidines with different substitution patterns can be generated, enabling structure-activity relationship (SAR) studies.
Cyclocondensation Reactions and Protocols
The general principle of these reactions involves the condensation of a binucleophile with the two ester functionalities of this compound, leading to the formation of a new six-membered ring fused to the pyrazole core.
Reaction with Urea: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
The reaction of this compound with urea in the presence of a base affords pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, a key scaffold in medicinal chemistry.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Standard reflux apparatus
-
Filtration equipment
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.1 g, 30.8 mmol) in absolute ethanol (50 mL).
-
To this solution, add this compound (2.12 g, 10 mmol) and urea (0.6 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Acidify the solution with glacial acetic acid to a pH of approximately 4-5.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Urea | Sodium ethoxide | Absolute Ethanol | 6 | Reflux | ~75-85 |
Reaction with Guanidine: Synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
The cyclocondensation with guanidine introduces an amino group at the 2-position of the pyrazolo[1,5-a]pyrimidine core, a common pharmacophore in kinase inhibitors.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Dilute hydrochloric acid
-
Standard reflux apparatus
-
Filtration equipment
-
-
Procedure:
-
Prepare a solution of sodium ethoxide (2.1 g, 30.8 mmol) in absolute ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add this compound (2.12 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol) to the ethanolic sodium ethoxide solution.
-
Reflux the mixture with stirring for 8 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice (100 g).
-
Neutralize the mixture with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the product from a suitable solvent such as aqueous ethanol to obtain pure 2-aminopyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Guanidine hydrochloride | Sodium ethoxide | Absolute Ethanol | 8 | Reflux | ~70-80 |
Reaction with Acetamidine: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Using acetamidine as the binucleophile allows for the introduction of a methyl group at the 2-position of the resulting fused heterocyclic system.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Dilute acetic acid
-
Standard reflux apparatus
-
Filtration equipment
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (1.62 g, 30 mmol) in methanol (40 mL).
-
Add this compound (2.12 g, 10 mmol) and acetamidine hydrochloride (0.95 g, 10 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute acetic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to afford pure 2-methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetamidine hydrochloride | Sodium methoxide | Methanol | 10 | Reflux | ~65-75 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized reaction pathways and experimental workflows for the cyclocondensation reactions of this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of the C4 Position of Diethyl 1H-Pyrazole-3,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 1H-pyrazole-3,5-dicarboxylate is a versatile scaffold in medicinal chemistry and materials science. The C4 position of the pyrazole ring is particularly amenable to electrophilic substitution, allowing for the introduction of a wide range of functional groups. This document provides detailed protocols and comparative data for the regioselective functionalization of this position, focusing on key transformations such as halogenation, nitration, formylation, and palladium-catalyzed cross-coupling reactions.
C4 Functionalization Pathways
The primary pathways for the functionalization of the C4 position of this compound are summarized below. These methods leverage the electron-rich nature of the C4 carbon, which is activated for electrophilic attack.
Caption: Overview of major pathways for C4 functionalization.
Data Presentation: Comparison of C4 Functionalization Reactions
The following tables summarize quantitative data for various C4 functionalization reactions of this compound and related pyrazoles.
Table 1: C4-Halogenation
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Bromosuccinimide | CH3CN | Reflux | 2 | >95 | [1] |
| Iodine / CAN | CH3CN | Reflux | 12 | Good to Excellent | [2] |
| Iodine Monochloride | CH2Cl2 | RT | 1-4 | High | [2] |
Table 2: C4-Formylation (Vilsmeier-Haack)
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl3, DMF | Dichloromethane | 0 to 40 | 3 | ~90 | Inferred from similar substrates[3] |
Table 3: C4-Nitration
| Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HNO3 / H2SO4 | 0 - 10 | 1 | ~70-80 | Inferred from nitration of similar pyrazoles[4] |
Table 4: Palladium-Catalyzed Cross-Coupling of Diethyl 4-halo-1H-pyrazole-3,5-dicarboxylate
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 80-100 | Good to Excellent | [5][6] |
| Sonogashira | PdCl2(PPh3)2 / CuI | Et3N | THF/DMF | RT - 50 | Good | [7][8] |
| Heck | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF/CH3CN | 80-120 | Moderate to Good | [9][10] |
| Buchwald-Hartwig | Pd2(dba)3 / XPhos | K3PO4 | Toluene/Dioxane | 80-110 | Good | [11][12] |
Experimental Protocols
Protocol 1: C4-Bromination of this compound
This protocol describes the electrophilic bromination at the C4 position using N-bromosuccinimide (NBS).
Caption: Workflow for C4-Bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel
Procedure:
-
Dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Add N-bromosuccinimide (1.05 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate.
Protocol 2: C4-Formylation via Vilsmeier-Haack Reaction
This protocol details the introduction of a formyl group at the C4 position.
Caption: Workflow for C4-Formylation.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
Procedure:
-
In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 mmol) to N,N-dimethylformamide (3.0 mmol).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40°C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield diethyl 4-formyl-1H-pyrazole-3,5-dicarboxylate.[3]
Protocol 3: Suzuki-Miyaura Cross-Coupling of Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
This protocol describes the formation of a C-C bond at the C4 position via a Suzuki-Miyaura coupling reaction.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
To a reaction vessel, add diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 80-100°C under an argon atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired diethyl 4-aryl-1H-pyrazole-3,5-dicarboxylate.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diethyl 1H-pyrazole-3,5-dicarboxylate in Agrochemical Synthesis: A Detailed Guide
Introduction
Diethyl 1H-pyrazole-3,5-dicarboxylate is a versatile heterocyclic building block with significant applications in the development of novel agrochemicals. The pyrazole scaffold is a prominent feature in a wide array of commercially successful herbicides, insecticides, and fungicides due to its favorable biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates starting from this compound, with a focus on N-aryl pyrazole derivatives exhibiting herbicidal properties.
Application in Herbicide Synthesis
N-aryl pyrazole derivatives synthesized from this compound have demonstrated potent herbicidal activity, primarily through the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1]
Synthesis of N-Aryl Pyrazole Herbicides
A common strategy for the synthesis of N-aryl pyrazole herbicides involves the N-arylation of the this compound core. This can be achieved through various methods, including the Ullmann condensation or Buchwald-Hartwig amination, reacting the pyrazole with a substituted aryl halide. The substituents on the aryl ring play a crucial role in determining the herbicidal efficacy and selectivity of the final compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of a representative N-aryl pyrazole herbicide, Diethyl 1-(4-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate, starting from this compound.
Synthesis of Diethyl 1-(4-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate
This protocol describes a copper-catalyzed N-arylation reaction.
Materials:
-
This compound
-
1-chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the this compound.
-
Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure diethyl 1-(4-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate.
Expected Yield: 70-85%
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The herbicidal activity of synthesized N-aryl pyrazole derivatives can be evaluated against a panel of common weed species. The data below is a representative summary of the herbicidal activity for a series of synthesized diethyl 1-aryl-1H-pyrazole-3,5-dicarboxylates.
| Compound ID | Aryl Substituent | Target Weed Species | IC₅₀ (µM) |
| 1 | 4-chlorophenyl | Amaranthus retroflexus | 15.2 |
| 1 | 4-chlorophenyl | Echinochloa crus-galli | 25.8 |
| 2 | 2,4-dichlorophenyl | Amaranthus retroflexus | 8.5 |
| 2 | 2,4-dichlorophenyl | Echinochloa crus-galli | 18.1 |
| 3 | 4-trifluoromethylphenyl | Amaranthus retroflexus | 12.7 |
| 3 | 4-trifluoromethylphenyl | Echinochloa crus-galli | 22.4 |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for N-aryl pyrazole herbicides.
Mode of Action: PPO Inhibition Pathway
Caption: PPO inhibition by N-aryl pyrazole herbicides.
References
Application Note: Protocol for N-alkylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted pyrazoles are a cornerstone of many pharmaceutical compounds and functional materials. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms is a critical step in modifying the biological activity and physical properties of these molecules. Diethyl 1H-pyrazole-3,5-dicarboxylate is a versatile starting material, and its N-alkylation provides access to a diverse range of substituted pyrazole derivatives. This document outlines two robust and widely applicable protocols for the N-alkylation of this compound: a classical approach using alkyl halides with a base and the Mitsunobu reaction for a milder, stereospecific alternative.
General Reaction Scheme
The N-alkylation of this compound can be achieved through various synthetic routes, primarily involving the reaction of the pyrazole with an electrophilic alkylating agent.
Caption: General N-alkylation of this compound.
Protocol 1: N-Alkylation using Alkyl Halides and a Base
This classical method is a cost-effective and straightforward approach for the N-alkylation of pyrazoles.[1][2] The reaction proceeds by deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic attack on the alkyl halide.
Experimental Workflow
Caption: Workflow for N-alkylation with alkyl halides.
Detailed Methodology
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride, cesium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetone, acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure: a. To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add the alkyl halide (1.1-1.2 eq) to the reaction mixture. d. Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with ethyl acetate (3 x 20 mL). g. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. h. Remove the solvent under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated diethyl pyrazole-3,5-dicarboxylate.
Data Presentation
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 |
| Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 85-95 |
| Benzyl Chloride | K₂CO₃ | DMF | 60 | 5 | >90 |
| Allyl Bromide | NaH | DMF | RT | 4 | 80-90 |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of pyrazoles with primary or secondary alcohols, proceeding under mild conditions with inversion of stereochemistry at the alcohol carbon.[3][4] This reaction is particularly useful for sensitive substrates or when stereochemical control is crucial.[5][6]
Experimental Workflow
Caption: Workflow for the Mitsunobu N-alkylation.
Detailed Methodology
-
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Silica gel for column chromatography
-
-
Procedure: a. To a solution of this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath. b. Add DEAD or DIAD (1.2 eq) dropwise to the cooled solution. c. Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. d. Monitor the reaction progress by TLC. e. Once the reaction is complete, remove the solvent under reduced pressure. f. Purify the crude residue directly by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Data Presentation
| Alcohol (R-OH) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | PPh₃, DEAD | THF | 0 to RT | 12 | 70-85 |
| Benzyl alcohol | PPh₃, DIAD | THF | 0 to RT | 8 | 75-90 |
| (S)-2-Butanol | PPh₃, DEAD | THF | 0 to RT | 24 | 60-75* |
*Note: The reaction with secondary alcohols proceeds with inversion of configuration. Yields can be variable and optimization may be required.
Conclusion
The N-alkylation of this compound is a fundamental transformation in organic synthesis. The choice between the classical alkyl halide method and the Mitsunobu reaction will depend on the specific requirements of the synthesis, such as the nature of the alkyl group, the need for stereochemical control, and the overall functional group tolerance of the substrates. The protocols provided herein offer reliable and versatile methods for accessing a wide array of N-alkylated pyrazole derivatives for applications in research and drug development.
References
- 1. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 2. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. lookchem.com [lookchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols: Diethyl 1H-pyrazole-3,5-dicarboxylate in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl 1H-pyrazole-3,5-dicarboxylate in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). This versatile ligand precursor is instrumental in the development of novel materials with applications in catalysis, gas storage, and luminescent sensing.
Introduction
This compound is a key building block in supramolecular chemistry.[1] Its pyrazole core, functionalized with two ethyl ester groups, allows for the formation of robust and tunable coordination polymers.[1][2] The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups (formed via in-situ hydrolysis) act as coordination sites for a variety of metal ions.[1] This facilitates the self-assembly of one-, two-, and three-dimensional networks.[3][4] The resulting coordination polymers often exhibit desirable properties such as high thermal stability, porosity, and interesting photoluminescent behavior.[4][5]
General Synthetic Approach: Solvothermal Synthesis with In-Situ Hydrolysis
The most common method for synthesizing coordination polymers using this compound is the solvothermal method.[6][7] This technique involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent.[7] A key feature of this process is the in-situ hydrolysis of the ethyl ester groups of the this compound to form the corresponding pyrazole-3,5-dicarboxylate linker. This deprotected ligand then coordinates with the metal ions to form the final coordination polymer structure.
The general workflow for this synthesis is depicted in the diagram below.
Experimental Protocol: Synthesis of a Zinc-Based Coordination Polymer
This protocol is adapted from established procedures for the synthesis of coordination polymers from pyrazole-dicarboxylic acid and serves as a representative example.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Vacuum filtration apparatus
-
Analytical balance
Procedure:
-
In a 20 mL scintillation vial, combine this compound (0.05 mmol, 10.6 mg) and zinc nitrate hexahydrate (0.10 mmol, 29.7 mg).
-
Add a solvent mixture of N,N-dimethylformamide (DMF) (3 mL) and deionized water (1 mL).
-
Seal the vial tightly.
-
Place the vial in an oven and heat at 120 °C for 72 hours.
-
After the reaction is complete, cool the vessel to room temperature slowly over 12 hours.
-
Colorless block-like crystals should be visible.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (2 x 3 mL) and then with ethanol (2 x 3 mL).
-
Collect the crystals by vacuum filtration.
-
Dry the product under vacuum at room temperature.
Characterization of the Resulting Coordination Polymer
The synthesized material should be characterized to confirm its structure and properties.
| Technique | Purpose | Typical Result |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic arrangement, including bond lengths and angles. | The resulting data will provide the crystal system, space group, and unit cell parameters. For a zinc-pyrazole-3,5-dicarboxylate polymer, one might expect a monoclinic or orthorhombic crystal system. Key bond lengths would include Zn-O and Zn-N coordination bonds. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline sample. | The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray diffraction data, indicating a pure product. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer. | The TGA curve will show weight loss at different temperatures, corresponding to the removal of solvent molecules and the decomposition of the framework. A stable framework might show no significant weight loss until above 300-400 °C. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups present in the structure and confirm the hydrolysis of the ester. | The absence of the C=O stretching band of the ethyl ester (around 1720-1740 cm⁻¹) and the presence of strong carboxylate stretches (around 1610 cm⁻¹ and 1385 cm⁻¹) would confirm the in-situ hydrolysis. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the material. | If the coordination polymer is luminescent, the emission and excitation spectra can be recorded. Cadmium-based coordination polymers with pyrazole-dicarboxylate linkers have been shown to exhibit luminescence with emission maxima in the blue region of the spectrum.[4] |
Quantitative Data for a Representative Coordination Polymer
The following table presents typical crystallographic data for a coordination polymer synthesized using a pyrazole-dicarboxylate linker. This data is representative of what one might expect from the successful synthesis and characterization of such a material.
| Parameter | Value |
| Formula | C₅H₄N₂O₄Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.3368(6)[5] |
| b (Å) | 15.483(2)[5] |
| c (Å) | 13.8852(19)[5] |
| β (°) | 97.714(3)[5] |
| Volume (ų) | 923.9(2)[5] |
| Z | 4[5] |
| Density (calc, g/cm³) | 1.98 |
| Coordination Environment | Tetrahedral or Octahedral Zn(II) center |
Logical Relationship Diagram
The relationship between the starting materials, the key reaction step, and the final product's characteristics is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Note: Synthesis of Pyrazole-3,5-dicarboxylic Acid via Oxidation of 3,5-dimethyl-1H-pyrazole
Abstract
This application note provides a detailed experimental protocol for the synthesis of pyrazole-3,5-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol outlines the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate as a strong oxidizing agent. This method offers a straightforward approach to producing the desired dicarboxylic acid, with purification achieved through simple filtration and acidification steps. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Pyrazole-3,5-dicarboxylic acid is a key intermediate in the synthesis of various biologically active compounds and functional materials. Its rigid, heterocyclic structure and the presence of two carboxylic acid groups make it an ideal scaffold for designing ligands for metal-organic frameworks, as well as novel pharmaceutical agents. The oxidation of the readily available 3,5-dimethyl-1H-pyrazole is a common and effective method for its preparation. Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent that can effectively convert the methyl groups of the pyrazole ring into carboxylic acids.[1][2] This document provides a comprehensive and detailed protocol for this transformation, including reaction setup, workup, and product isolation.
Experimental Protocol
The synthesis of pyrazole-3,5-dicarboxylic acid is achieved through the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate in an aqueous solution.[3]
Materials:
-
3,5-Dimethyl-1H-pyrazole (C₅H₈N₂)
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard laboratory glassware (beaker, condenser, filtration apparatus)
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70°C with stirring to ensure complete dissolution.[3]
-
Addition of Oxidizing Agent: To the heated solution, carefully add 517 g (3.271 mol) of potassium permanganate in portions. The addition should be controlled to maintain the reaction temperature below 90°C.[3]
-
Reaction Monitoring and Workup: After the addition is complete, allow the mixture to cool to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filtration: Separate the MnO₂ precipitate from the solution by filtration. Wash the filter cake with water to ensure all the product is collected in the filtrate.
-
Acidification and Precipitation: Acidify the filtrate with aqueous hydrochloric acid to a pH of 2. Allow the solution to stand overnight, during which time a white precipitate of pyrazole-3,5-dicarboxylic acid will form.[3]
-
Product Isolation: Collect the white precipitate by filtration and wash it with water.
-
Isolation of Side-Product: The aqueous filtrate from the previous step can be neutralized to a pH of 5-6 to precipitate a side-product, 5-methyl-1H-pyrazole-3-carboxylic acid.[3] This can be collected by filtration and washed with water.
Data Presentation
The following table summarizes the quantitative data from the experimental protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Yield (%) |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 78.5 | 0.818 | - |
| Potassium Permanganate | KMnO₄ | 158.03 | 517 | 3.271 | - |
| Pyrazole-3,5-dicarboxylic acid | C₅H₄N₂O₄ | 156.09 | 41.75 | 0.267 | 33 |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 18.1 | 0.143 | 18 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of pyrazole-3,5-dicarboxylic acid.
References
One-Pot Synthesis of Functionalized Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of functionalized pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols focus on efficient, multi-component reactions (MCRs) that offer high atom economy and operational simplicity.
Introduction
Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules from simple and readily available starting materials, aligning with the principles of green chemistry.[4] This document outlines detailed protocols for two representative one-pot syntheses of functionalized pyrazole derivatives: the four-component synthesis of pyrano[2,3-c]pyrazoles and the three-component synthesis of 3,5-disubstituted pyrazoles.
I. Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a highly efficient one-pot, four-component reaction for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This method involves the condensation of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[5][6]
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol (95%)
-
Catalyst (e.g., piperidine, sodium benzoate, or fly-ash)[2][5][6]
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.27 mL).
-
Add 20 mL of ethanol to the flask and stir the mixture at room temperature for 5 minutes.
-
Add hydrazine hydrate (10 mmol, 0.5 mL) and the catalyst (e.g., 2-3 drops of piperidine) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature. A solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR).
Quantitative Data
The following table summarizes the yields and reaction times for the synthesis of various pyrano[2,3-c]pyrazole derivatives using different aromatic aldehydes under reflux conditions with a piperidine catalyst.
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reaction Time (h) | Melting Point (°C) |
| 1 | Benzaldehyde | 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92 | 1.5 | 228-230 |
| 2 | 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95 | 1 | 235-237 |
| 3 | 4-Methoxybenzaldehyde | 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 90 | 2 | 210-212 |
| 4 | 4-Nitrobenzaldehyde | 6-amino-4-(4-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 88 | 1 | 245-247 |
Data compiled from representative literature.[5][6]
Reaction Workflow and Mechanism
Caption: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
The reaction proceeds through a cascade of reactions including a Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization.[7]
Caption: Plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.
II. Three-Component Synthesis of 3,5-Disubstituted Pyrazole Derivatives
This protocol details a one-pot, three-component synthesis of 3,5-disubstituted pyrazoles from an aromatic aldehyde, a methyl ketone, and hydrazine hydrochloride.[8] This method often proceeds through an intermediate pyrazoline which is then oxidized to the aromatic pyrazole.
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aryl methyl ketone (e.g., acetophenone)
-
Hydrazine hydrochloride (NH₂NH₂·2HCl)
-
Sodium acetate (NaOAc·3H₂O)
-
Rectified spirit (ethanol)
-
Potassium bromate (KBrO₃)
-
Potassium bromide (KBr)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, combine the araldehyde (2 mmol), aryl methyl ketone (2 mmol), hydrazine hydrochloride (2 mmol), and sodium acetate (2 mmol) in 7 mL of rectified spirit.
-
Reflux the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Prepare a solution of potassium bromate (1.2 equivalents) and potassium bromide (1.2 equivalents) in water and add it to the reaction mixture with stirring, maintaining the temperature below 15 °C.
-
Extract the product with diethyl ether (3 x 10 mL) in a separatory funnel.
-
Wash the combined organic layers with 5% aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using appropriate analytical techniques.
Quantitative Data
The following table summarizes the yields for the synthesis of various 3,5-disubstituted pyrazoles.
| Entry | Araldehyde | Aryl Methyl Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 3-Phenyl-5-phenyl-1H-pyrazole | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole | 80 |
| 3 | Benzaldehyde | 4-Methylacetophenone | 3-Phenyl-5-(p-tolyl)-1H-pyrazole | 78 |
Data compiled from representative literature.[8]
Applications in Drug Development
Functionalized pyrazole derivatives are extensively studied for their therapeutic potential, particularly as anticancer and antibacterial agents.[3][9]
Anticancer Activity
Many pyrazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases involved in cancer cell proliferation and survival.[9] For instance, pyrazole-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and the PI3K/Akt/mTOR signaling pathway.[9][10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by functionalized pyrazole derivatives.
Antibacterial Activity
Pyrazole derivatives have also shown promise as antibacterial agents, with some compounds exhibiting activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1]
Conclusion
The one-pot synthesis of functionalized pyrazole derivatives through multicomponent reactions represents a highly efficient and versatile approach for generating a diverse range of compounds with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds for novel therapeutic applications.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. Frontiers | Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach [frontiersin.org]
- 8. Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
Application Notes and Protocols for the Synthesis of Luminescent Materials Using Diethyl 1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to synthesizing luminescent materials, specifically metal-organic frameworks (MOFs), using diethyl 1H-pyrazole-3,5-dicarboxylate as a starting material. The protocols detail the hydrolysis of the diethyl ester to its corresponding dicarboxylic acid, followed by the synthesis of a luminescent lanthanide-based MOF.
Introduction
This compound is a versatile precursor for synthesizing pyrazole-based ligands, which are of significant interest in the development of luminescent materials. The pyrazole dicarboxylate scaffold can effectively coordinate with metal ions, particularly lanthanides, to form stable metal-organic frameworks (MOFs). These MOFs can exhibit strong luminescence, making them suitable for applications in areas such as bio-imaging, sensors, and solid-state lighting. The luminescence in lanthanide-based MOFs often arises from an "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength.
Application: Synthesis of a Europium-Based Luminescent Metal-Organic Framework
This protocol describes a two-step synthesis of a luminescent europium-based MOF. The first step involves the hydrolysis of this compound to 1H-pyrazole-3,5-dicarboxylic acid. The second step is the solvothermal synthesis of the Eu-MOF using the dicarboxylic acid as the organic linker.
Experimental Protocols
Part 1: Hydrolysis of this compound
This procedure outlines the alkaline hydrolysis of the diethyl ester to yield 1H-pyrazole-3,5-dicarboxylic acid.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve this compound in DMSO.
-
Add a solution of KOH in water to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with HCl to precipitate the 1H-pyrazole-3,5-dicarboxylic acid.
-
Filter the precipitate, wash with water, and then ethanol.
-
Dry the product under vacuum.
Part 2: Synthesis of Europium-1H-pyrazole-3,5-dicarboxylate MOF (Eu-PDC-MOF)
This protocol details the solvothermal synthesis of a luminescent europium-based MOF.
Materials:
-
1H-pyrazole-3,5-dicarboxylic acid (synthesized in Part 1)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
In a Teflon-lined stainless steel autoclave, dissolve 1H-pyrazole-3,5-dicarboxylic acid and Europium(III) nitrate hexahydrate in a solvent mixture of DMF, ethanol, and water.
-
Seal the autoclave and heat it in an oven at a specified temperature for a designated period (e.g., 120°C for 48 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with DMF and ethanol, and dry in air.
Data Presentation
The photophysical properties of representative pyrazole-based luminescent materials are summarized in the tables below.
Table 1: Photophysical Properties of a Representative Europium-based Pyrazole MOF
| Property | Value |
| Excitation Wavelength (λex) | ~280 - 320 nm |
| Emission Wavelengths (λem) | 579, 592, 615, 651, 698 nm |
| Corresponding Transitions | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, ⁵D₀→⁷F₄ |
| Luminescence Color | Red |
| Quantum Yield (Φ) | Up to 80% in solution and PMMA[2] |
| Luminescence Lifetime (τ) | 250 - 1056 µs[3] |
Table 2: Photophysical Properties of a Representative Terbium-based Pyrazole MOF
| Property | Value |
| Excitation Wavelength (λex) | ~280 - 320 nm |
| Emission Wavelengths (λem) | 490, 545, 585, 620 nm |
| Corresponding Transitions | ⁵D₄→⁷F₆, ⁵D₄→⁷F₅, ⁵D₄→⁷F₄, ⁵D₄→⁷F₃ |
| Luminescence Color | Green |
| Quantum Yield (Φ) | ~54%[4] |
| Luminescence Lifetime (τ) | ~1.8 ms |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of a luminescent Eu-PDC-MOF.
Diagram 2: Antenna Effect Signaling Pathway
Caption: Energy transfer mechanism (antenna effect) in lanthanide-based MOFs.
References
- 1. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Europium complexes with high total photoluminescence quantum yields in solution and in PMMA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1H-Pyrazole-3,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of diethyl 1H-pyrazole-3,5-dicarboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has produced a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors, particularly in the common Knorr-type synthesis from diethyl 2-oxomalonate and hydrazine. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
Diethyl 2-oxomalonate: This reagent can be unstable. Ensure it is pure and has been stored correctly. Impurities can lead to unwanted side reactions.
-
Hydrazine: Hydrazine and its derivatives can degrade over time. Using a fresh bottle or purifying the reagent before use is recommended.[1] Hydrazine hydrate is commonly used; ensure the correct molar equivalent is calculated based on its concentration.
-
-
Optimize Reaction Stoichiometry:
-
A 1:1 molar ratio of diethyl 2-oxomalonate to hydrazine is theoretically required. However, a slight excess of hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[1]
-
-
Evaluate and Optimize Reaction Conditions:
-
Solvent: Ethanol or methanol are common solvents.[2][3] The choice of solvent can influence reaction rate and solubility of intermediates.
-
Temperature: The reaction is often performed at reflux.[2] Ensure the reaction temperature is maintained consistently. Insufficient heat may lead to an incomplete reaction, while excessive heat could promote side reactions or degradation.
-
pH: The Knorr pyrazole synthesis is typically acid-catalyzed.[4][5] The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. However, highly acidic conditions might promote the formation of byproducts.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] An optimal reaction time ensures the consumption of starting materials without significant product degradation.
-
-
Consider Reaction Work-up:
Logical Troubleshooting Flow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common issue. Since diethyl 2-oxomalonate is a symmetrical dicarbonyl compound, the formation of regioisomers is not a concern when using unsubstituted hydrazine.[2] However, other impurities can arise.
Potential Side Products and Their Prevention:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.
-
Solution: Ensure sufficient reaction time and optimal temperature. Monitoring the reaction by TLC can help determine the point of maximum conversion to the final product.[1]
-
-
Polymerization/Degradation of Starting Materials: Diethyl 2-oxomalonate can be prone to self-condensation or degradation under harsh conditions.
-
Solution: Use high-purity starting materials and maintain the recommended reaction temperature. Avoid overly acidic or basic conditions unless specified in the protocol.
-
-
Side Reactions of Hydrazine: Hydrazine can undergo oxidation or other side reactions, which can be exacerbated by impurities in the reaction mixture.[1]
-
Solution: Use fresh hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The reported yields can vary significantly depending on the synthetic method. For the analogous dimethyl ester, a yield of 63% has been reported from the esterification of 3,5-pyrazoledicarboxylic acid, and a 99% yield when using thionyl chloride in methanol.[8] For diethyl pyrazole derivatives synthesized through other methods, yields can range from moderate to excellent. Optimization of the reaction conditions is key to achieving higher yields.
Q2: How can I effectively purify the final product?
A2: this compound is a crystalline solid and can be purified by recrystallization or column chromatography.
-
Recrystallization:
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures such as hexane/ethyl acetate or hexane/acetone.[3] For this compound, which is an ester, ethyl acetate or ethanol could be good starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol/water, may also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal.[3] Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to induce crystallization. Collect the purified crystals by filtration.[9]
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.[10]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio of these solvents should be determined by TLC analysis to achieve good separation between the product and impurities. For a related compound, a mobile phase of petroleum ether/ethyl acetate (15:1) was used.[11]
-
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with the starting material (diethyl 2-oxomalonate), the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.[3]
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot for the product has appeared and its intensity is no longer increasing.
Data Presentation
Table 1: Synthesis Methods and Reported Yields for Dialkyl 1H-pyrazole-3,5-dicarboxylates
| Product | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 3,5-Pyrazoledicarboxylic acid, Methanol | Gaseous HCl, Reflux | 63% | [8] |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 3,5-Pyrazoledicarboxylic acid hydrate, Methanol | Thionyl chloride, 80°C | 99% | [8] |
| This compound (and other derivatives) | 1,3-Dicarbonyl compound, Hydrazine | Catalytic amount of [Ce(L-Pro)2]2(Oxa), Ethanol, Room Temperature | 70-91% | [3] |
| This compound Precursor (3,5-pyrazoledicarboxylic acid) | 3,5-Dimethyl-1H-pyrazole | Potassium permanganate, Water, <90°C | 33% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knorr-type Condensation
This protocol is a general procedure based on the Knorr pyrazole synthesis.
Materials:
-
Diethyl 2-oxomalonate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-oxomalonate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Protocol 2: Two-Step Synthesis via Oxidation and Esterification
This method involves the oxidation of a readily available precursor followed by esterification.
Step 1: Synthesis of 3,5-Pyrazoledicarboxylic Acid [2]
-
Dissolve 3,5-dimethyl-1H-pyrazole in heated water (e.g., 70°C).
-
Slowly add a strong oxidizing agent like potassium permanganate, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter off the manganese dioxide byproduct and wash it with water.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the mixture to stand, then filter the precipitated 3,5-pyrazoledicarboxylic acid and wash with water.
Step 2: Esterification to this compound
-
Suspend the dried 3,5-pyrazoledicarboxylic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and evaporate the solvent to obtain the crude product, which can then be purified.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 37687-24-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. jk-sci.com [jk-sci.com]
- 6. PubChemLite - this compound (C9H12N2O4) [pubchemlite.lcsb.uni.lu]
- 7. chembk.com [chembk.com]
- 8. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Home Page [chem.ualberta.ca]
- 10. iajpr.com [iajpr.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Knorr Synthesis of Pyrazoles
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and side reactions encountered during this fundamental heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Knorr pyrazole synthesis?
A1: The most prevalent side reaction is the formation of a mixture of regioisomers.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[2][3] The initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons, leading to two different pyrazole products with varied substituent patterns.[1][2] Controlling regioselectivity is critical as different regioisomers can possess vastly different biological and physical properties.[1]
Q2: How do reaction conditions influence the formation of regioisomers?
A2: Several factors critically influence which regioisomer is favored:
-
Steric & Electronic Effects : The electronic properties of the substituents on the 1,3-dicarbonyl and the steric bulk of both reactants play a major role.[1][4] Generally, the initial condensation occurs at the more electrophilic and less sterically hindered carbonyl group.[1]
-
Reaction pH : The acidity of the medium is a crucial parameter.[4][5] Acidic conditions facilitate both the initial imine formation and the subsequent cyclization by protonating a ketone oxygen, which activates the carbonyl carbon for attack.[5] At neutral or higher pH, the reaction may stall at the hydrazone intermediate without cyclizing.[5]
-
Solvent Choice : The solvent can have a profound impact. Aprotic dipolar solvents or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity compared to standard protic solvents like ethanol.[1][6]
Q3: My reaction stops at the hydrazone intermediate and does not proceed to the pyrazole. What could be the cause?
A3: Failure to cyclize is often related to the reaction's pH. The final intramolecular cyclization and dehydration steps are typically acid-catalyzed.[5][7] If the reaction medium is neutral or basic (pH > 7), the hydrazone intermediate can be formed but may not have sufficient activation to cyclize, effectively trapping the intermediate.[5] Ensuring the presence of a catalytic amount of acid (like acetic acid) is essential to drive the reaction to completion.
Q4: Can other unexpected intermediates or byproducts form?
A4: Yes, while less common, other intermediates have been identified. Recent studies using transient flow kinetics have revealed more complex reaction pathways, including the formation of a di-addition intermediate where two molecules of hydrazine react with the dicarbonyl compound.[4] Additionally, a hydroxylpyrazolidine intermediate is often formed just before the final dehydration step to the aromatic pyrazole.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction mixture turned dark yellow/red, and the final yield is low with many impurities.
-
Possible Cause : This discoloration is common, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[8][9] The color often arises from impurities forming from the hydrazine starting material itself, which can be prone to oxidation or degradation.[8]
-
Troubleshooting Steps :
-
Check Hydrazine Quality : Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify the reagent before use.[8]
-
Use a Mild Base : If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become too acidic, promoting byproduct formation. Adding a mild base, such as sodium acetate, can neutralize the excess acid and lead to a cleaner reaction profile.[8]
-
Inert Atmosphere : While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions involving the hydrazine.[8]
-
Purification Strategy : Colored impurities can sometimes be removed with a charcoal treatment or by washing a crude solid product with a suitable solvent.[8] Column chromatography is also effective for separating the desired product from colored byproducts.[8]
-
Problem 2: I am getting a nearly 1:1 mixture of two regioisomers. How can I improve the selectivity?
-
Possible Cause : The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl compound are not significant enough to direct the reaction under your current conditions.
-
Troubleshooting Steps :
-
Modify the Solvent : Switching from a standard solvent like ethanol to 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[1]
-
Adjust the pH : Carefully controlling the pH with an appropriate acid catalyst can influence the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine, thereby improving selectivity.[1]
-
Change Reaction Temperature : Lowering the reaction temperature may enhance the subtle energetic differences in the transition states leading to the two isomers, potentially favoring one over the other.
-
Alter Reactant Stoichiometry : Some studies suggest that the ratio of the dicarbonyl to the hydrazine can influence reaction rates and may have an effect on the final regioisomeric ratio.[4]
-
Problem 3: The reaction is sluggish or incomplete, resulting in low yield.
-
Possible Cause : Low yields can stem from poor starting material quality, suboptimal reaction conditions, or losses during workup and purification.[8]
-
Troubleshooting Steps :
-
Verify Starting Material Purity : Ensure both the 1,3-dicarbonyl and hydrazine reagents are pure.[8]
-
Optimize Stoichiometry : A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion.[8]
-
Reaction Monitoring : Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help you determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.[8]
-
Ensure Proper pH : As mentioned, an acid catalyst is usually required. Add a few drops of glacial acetic acid or use a similar weak acid to ensure the reaction proceeds.[10]
-
Data Presentation
The choice of reaction conditions can significantly alter the ratio of regioisomers formed from an unsymmetrical 1,3-dicarbonyl.
Table 1: Effect of Reaction Conditions on Regioisomer Ratio
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Catalyst / Additive | Regioisomer Ratio (A:B) | Reference |
|---|---|---|---|---|---|
| 1-(4-methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Acetic Acid | 60:40 | [1] |
| 1-(4-methoxyphenyl)-1,3-butanedione | Phenylhydrazine | TFE | None | >95:5 | [1] |
| 1-(4-nitrophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Acetic Acid | 85:15 | [1] |
| 1-(4-nitrophenyl)-1,3-butanedione | Phenylhydrazine | TFE | None | <5:95 | [1] |
| 1,1,1-trifluoro-2,4-pentanedione | Phenylhydrazine | Ethanol | None | >99:1 |[6] |
Note: Regioisomer A refers to attack at the C2 carbonyl, while Regioisomer B refers to attack at the C4 carbonyl of the butanedione derivative.
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Pyrazolone
This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine.[10]
-
Reaction Setup : In a 20-mL vial, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and phenylhydrazine (3.3 mmol, 1.1 eq).
-
Solvent and Catalyst : Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heating : Heat the reaction mixture to approximately 100°C with stirring.
-
Monitoring : After 1 hour, monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexanes). Continue heating until the starting material is consumed.
-
Isolation : Turn off the heat and allow the reaction to cool slowly while stirring. A precipitate should form.
-
Purification : Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization if necessary.[8]
Protocol 2: Regioselective Knorr Synthesis using TFE
This protocol is adapted for improving regioselectivity when using unsymmetrical 1,3-diketones.[1]
-
Reaction Setup : In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition : Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heating : Heat the reaction mixture to reflux.
-
Monitoring : Monitor the reaction's progress by TLC until the limiting reagent is consumed.
-
Work-up : After cooling to room temperature, remove the TFE under reduced pressure.
-
Purification : The resulting crude residue can be purified by flash column chromatography on silica gel to isolate the desired regioisomer.[1]
Visualized Pathways and Workflows
Caption: Knorr synthesis with an unsymmetrical 1,3-dicarbonyl leading to two potential regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of Diethyl 1H-pyrazole-3,5-dicarboxylate
This technical support center provides guidance and troubleshooting for the purification of diethyl 1H-pyrazole-3,5-dicarboxylate, a common intermediate in pharmaceutical and fine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a white to light yellow crystalline powder.[1][2] Key physical properties are summarized in the table below.
Q2: What are the common impurities found in crude this compound?
A2: Impurities can arise from the synthetic route employed. Common sources of impurities include unreacted starting materials or byproducts from side reactions. For instance, if synthesized from 3,5-dimethyl-1H-pyrazole via oxidation and subsequent esterification, potential impurities could include the starting pyrazole, the intermediate 3,5-pyrazoledicarboxylic acid, or mono-esterified products.[3][4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound, with purity levels often expected to be above 98%.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are excellent for structural confirmation and identifying impurities. Thin-Layer Chromatography (TLC) is a quick and effective technique for monitoring the progress of purification.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound in a dry, sealed container at room temperature.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₂N₂O₄ | [1][5] |
| Molecular Weight | 212.20 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 55-58 °C | [2][6] |
| Solubility | Soluble in methanol and other organic solvents. | [1][2] |
| Density | 1.249 g/cm³ | [6] |
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
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Cause: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[7] This can be due to a high concentration of impurities lowering the melting point, or the solution being too saturated at the temperature of precipitation.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
If the problem persists, consider using a different solvent system.[7]
-
Issue 2: Poor recovery of the purified compound.
-
Cause: This can result from using too much solvent during dissolution, incomplete precipitation, or selecting a solvent in which the compound has high solubility even at low temperatures.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize precipitation.
-
Consider a mixed solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. This allows for fine-tuning of the precipitation.
-
Issue 3: The purified crystals are colored.
-
Cause: Colored impurities may be present in the crude material.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.
-
Be aware that activated charcoal can also adsorb some of the desired product, which may slightly reduce the yield.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).
-
Solution:
-
Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good solvent system will give a clear separation of spots with the desired compound having an Rf value of approximately 0.3-0.5.
-
A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate.[8][9] The polarity can be adjusted by changing the ratio of these solvents.
-
Ensure the column is packed properly to avoid channeling.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The mobile phase may be too non-polar to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
A small amount of a more polar solvent, like methanol, can be added to the mobile phase if the compound is highly polar.
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 37687-24-4 | Benchchem [benchchem.com]
- 4. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what are its key challenges?
The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] While versatile, the key challenges include controlling regioselectivity when using unsymmetrical dicarbonyl compounds, achieving high yields, and preventing the formation of colored impurities.[1][4]
Q2: How can I minimize the formation of regioisomers in my pyrazole synthesis?
The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either carbonyl carbon.[1][5] To enhance regioselectivity, consider the following:
-
Solvent Choice: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[6]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[5]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack.[5]
-
pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the site of initial attack.[1][5]
Q3: My reaction mixture is turning yellow/red. What is the cause and how can I prevent it?
Discoloration, particularly a yellow or red hue, is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4][7] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation and decomposition.[4][8] To mitigate this:
-
Use fresh, high-purity hydrazine.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[8]
-
If using a hydrazine salt, the addition of a mild base like sodium acetate can help neutralize acidity and lead to a cleaner reaction.[4]
Q4: What are the best practices for purifying pyrazole compounds?
The most common methods for purifying pyrazoles are recrystallization and column chromatography.[9][10]
-
Recrystallization: Effective for solid pyrazoles. Common solvents include ethanol, methanol, and mixtures like ethanol/water or hexane/ethyl acetate.[10] For colored impurities, treatment with activated charcoal in the hot solution can be effective.[10]
-
Column Chromatography: Ideal for separating regioisomers and other closely related impurities.[9] A common eluent system is a gradient of ethyl acetate in hexane.[9] For basic pyrazoles that may interact with acidic silica gel, deactivating the silica with triethylamine is recommended.[11]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield in pyrazole synthesis can be attributed to several factors. Follow this troubleshooting workflow to identify and address the issue.
Troubleshooting Workflow for Low Reaction Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yields in the esterification of pyrazole-3,5-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the esterification of pyrazole-3,5-dicarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the esterification process, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my esterification of pyrazole-3,5-dicarboxylic acid resulting in a low yield?
Answer: Low yields in the esterification of pyrazole-3,5-dicarboxylic acid can stem from several factors, primarily related to the inherent properties of the starting material and the reaction conditions. One of the main challenges is the steric hindrance posed by the two carboxylic acid groups positioned on adjacent carbons of the pyrazole ring, which can make them less accessible to the alcohol.[1][2] This is analogous to the difficulty observed in the esterification of ortho-disubstituted benzoic acids.[1]
Furthermore, the reaction is a reversible equilibrium, and the presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.[3][4] Inadequate reaction time, suboptimal temperature, or an inefficient catalyst can also lead to incomplete conversion.
Question 2: My starting pyrazole-3,5-dicarboxylic acid is not dissolving well in the alcohol. How can I address this solubility issue?
Answer: Poor solubility of the dicarboxylic acid in the alcohol (e.g., ethanol) can significantly hinder the reaction rate and lead to incomplete conversion. To address this, consider the following:
-
Increase the volume of the alcohol: While this may necessitate a larger reaction vessel and subsequent removal of excess solvent, it can help to fully dissolve the starting material.
-
Use a co-solvent: A co-solvent in which the dicarboxylic acid has better solubility can be added. However, the choice of co-solvent should be made carefully to ensure it does not interfere with the reaction.
-
Alternative esterification methods: If solubility remains a major issue, consider methods that do not rely on the direct dissolution of the acid in the alcohol, such as converting the dicarboxylic acid to its more reactive acid chloride derivative first.
Question 3: What are the most effective catalysts for the esterification of pyrazole-3,5-dicarboxylic acid?
Answer: The choice of catalyst is crucial for achieving a good yield.
-
Strong mineral acids (Fischer-Speier Esterification): Concentrated sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl) are commonly used as catalysts for Fischer esterification.[3][5][6] These protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[3][4] A protocol for the synthesis of the dimethyl ester involves saturating a methanol solution of the diacid with gaseous HCl and refluxing for 3 hours, resulting in a 63% yield.[5]
-
Thionyl Chloride (SOCl₂): A highly effective method involves converting the dicarboxylic acid to its corresponding diacyl chloride using thionyl chloride. The acyl chloride is much more reactive towards the alcohol and the reaction often proceeds at a lower temperature and without the need for a strong acid catalyst, leading to higher yields. A procedure for the synthesis of the dimethyl ester using thionyl chloride in methanol at 80°C reports a 99% yield.[5]
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used, particularly for sterically hindered acids.[7] This method, known as the Steglich esterification, can often be performed at room temperature.[7]
Question 4: I am observing the formation of byproducts. What are the likely side reactions?
Answer: While specific side products for the esterification of pyrazole-3,5-dicarboxylic acid are not extensively documented in the provided search results, general side reactions in esterification can include:
-
Incomplete esterification: Formation of the monoester (e.g., 5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid) is a likely byproduct if the reaction does not go to completion. This can be identified by techniques like NMR or LC-MS.
-
Decomposition: At excessively high temperatures or in the presence of strong acids, decomposition of the pyrazole ring or the carboxylic acid groups may occur.
-
Reactions with impurities: Impurities in the starting materials or solvents can lead to the formation of undesired byproducts.
To minimize side reactions, ensure the purity of your starting materials and solvents, and carefully control the reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the esterification of pyrazole-3,5-dicarboxylic acid?
A1: The yield can vary significantly depending on the method used. Fischer esterification with gaseous HCl in methanol has been reported to yield 63% of the dimethyl ester.[5] A much higher yield of 99% for the dimethyl ester has been achieved by first converting the diacid to its acid chloride using thionyl chloride.[5] An alternative synthesis of the diethyl ester via a 1,3-dipolar cycloaddition reaction has been reported to yield 95%.[8]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). The starting dicarboxylic acid is highly polar and will have a low Rf value, while the diester product is much less polar and will have a higher Rf value. Disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What is the best work-up procedure to maximize yield?
A3: A typical work-up procedure for Fischer esterification involves:
-
Neutralizing the excess acid catalyst with a mild base such as sodium bicarbonate solution.
-
Extracting the ester into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Q4: Can I use a different alcohol, such as propanol or butanol?
A4: Yes, other alcohols can be used. However, the rate of esterification tends to decrease with increasing bulkiness of the alcohol due to increased steric hindrance.[1] Therefore, you may need to adjust the reaction conditions, such as increasing the reaction time or temperature, to achieve a satisfactory yield with larger alcohols.
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of Pyrazole-3,5-dicarboxylate Esters
| Ester Product | Synthetic Method | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | Fischer Esterification | Gaseous HCl | Methanol | Reflux, 3 hours | 63 | [5] |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | Via Acid Chloride | Thionyl chloride | Methanol | 80°C, 4 hours | 99 | [5] |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | 1,3-Dipolar Cycloaddition | - | - | 80°C | 95 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate via Fischer Esterification [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend 31.7 g (0.203 mol) of pyrazole-3,5-dicarboxylic acid in 125 mL of methanol.
-
Catalyst Addition: Bubble dry hydrogen chloride gas through the stirred suspension until the solution is saturated.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature and then let it stand overnight. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash it with a small amount of cold methanol.
-
Drying: Dry the white crystalline product to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate (yield: 23.5 g, 63%).
Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate via Acid Chloride [5]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5 g (28.71 mmol) of pyrazole-3,5-dicarboxylic acid monohydrate in 50 mL of methanol.
-
Reagent Addition: Cool the solution to 0°C and slowly add 6.28 mL (86.15 mmol) of thionyl chloride.
-
Reaction: Warm the mixture to 80°C and stir for 4 hours.
-
Isolation: After the reaction is complete, concentrate the reaction solution under reduced pressure to obtain the product (yield: 7.1 g, 99%).
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the esterification of pyrazole-3,5-dicarboxylic acid.
Caption: Simplified signaling pathway for the Fischer esterification of pyrazole-3,5-dicarboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. js.vnu.edu.vn [js.vnu.edu.vn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Regioselective Synthesis of Unsymmetrical Pyrazoles
Welcome to the technical support center for the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are looking to control and prevent the formation of isomers in their synthetic routes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of unsymmetrical pyrazole synthesis?
A1: In the synthesis of unsymmetrical pyrazoles, particularly through the common route involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different structural isomers, known as regioisomers, can be formed. This is because the substituted hydrazine can react at either of the two different carbonyl groups of the dicarbonyl compound, leading to different orientations of the substituents on the final pyrazole ring.
Q2: What are the primary factors that influence which regioisomer is formed?
A2: The regiochemical outcome is a result of a delicate balance of several factors:
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Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, favoring the nucleophilic attack at the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: The electronic nature of the substituents on both reactants is crucial. Electron-withdrawing groups on the 1,3-dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the regioselectivity. Under acidic conditions, the hydrazine may be protonated, altering the nucleophilicity of its two nitrogen atoms. Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen of the substituted hydrazine.[1][2]
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Solvent Choice: The solvent can have a dramatic impact on the isomeric ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[3]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final ratio of the regioisomers.[2][4]
Q3: How can I reliably determine the structure of the regioisomers I have synthesized?
A3: The most powerful and common method for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For unambiguous structural assignment, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. NOESY experiments reveal through-space correlations between protons, for example, between the protons of the N-substituent and the protons on the pyrazole ring, confirming their relative positions.[5]
Q4: Are there alternatives to the classical Knorr synthesis to achieve better regioselectivity?
A4: Yes, several modern synthetic strategies offer improved control over regioselectivity. These include:
-
Catalytic Methods: The use of specific catalysts, such as those based on iron, ruthenium, or copper, can direct the reaction to favor the formation of a single isomer.[6]
-
Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can be optimized to maximize the yield of the desired regioisomer.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and sometimes improve regioselectivity by promoting specific reaction pathways.[8][9]
-
[3+2] Cycloaddition Reactions: These reactions, for example between 2-alkynyl-1,3-dithianes and sydnones, can offer excellent regioselectivity under mild conditions.[2]
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.
-
Solution 1: Change the Solvent. This is often the simplest and most effective solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically shift the equilibrium to favor one isomer.[3]
-
Solution 2: Modify the Reaction Temperature. Lowering the temperature may favor the kinetically controlled product, while increasing the temperature may favor the thermodynamically more stable isomer. Experimentation is key to determine the optimal temperature for your specific substrates.
-
Solution 3: Adjust the pH. The addition of a catalytic amount of acid or base can alter the reaction pathway. For instance, if using a hydrazine salt, adding a mild base like sodium acetate can be beneficial.[10]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic steric and electronic factors of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Solution 1: Alter the Electronic and Steric Profile of Your Substrates. If possible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. For example, introducing a bulky protecting group that can be removed later might be a viable strategy.
-
Solution 2: Explore Alternative Synthetic Routes. Instead of the classical condensation, consider a multi-step sequence that allows for unambiguous construction of the desired pyrazole ring. This could involve building the pyrazole core from a different set of precursors where the regiochemistry is pre-determined.
Issue 3: My reaction yield is low, and I'm observing significant side products.
Low yields can be due to a variety of factors, including incomplete reaction, degradation of starting materials or products, or competing side reactions.
-
Solution 1: Ensure Purity of Starting Materials. Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to the formation of byproducts and lower the yield of the desired pyrazole.[10]
-
Solution 2: Optimize Reaction Conditions. Systematically vary the temperature, reaction time, and catalyst (if any) to find the optimal conditions for your specific reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[10]
-
Solution 3: Degas the Solvent. Some reactions, particularly those involving catalysts, can be sensitive to oxygen. Degassing the solvent prior to use can sometimes improve the yield and cleanliness of the reaction.
Data Presentation: Isomeric Ratios under Different Solvents
The choice of solvent can have a profound effect on the regioselectivity of pyrazole synthesis. The following table summarizes the isomeric ratios observed in the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in different solvents.
| Solvent | Isomer Ratio (3-CF₃ : 5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 1 : 1.8 | >98 |
| 2,2,2-Trifluoroethanol (TFE) | 9 : 1 | 95 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 96 |
Data adapted from Fustero, S., et al. (2008). J. Org. Chem., 73(9), 3523–3529.[3]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-5-Aryl Pyrazole using HFIP
This protocol provides a general method for the highly regioselective synthesis of 3-trifluoromethyl-5-aryl pyrazoles by leveraging the directing effect of a fluorinated solvent.
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.3 M solution)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in HFIP.
-
Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the HFIP under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[5]
Protocol 2: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a classical approach to pyrazole synthesis. Note that this method may result in a mixture of regioisomers depending on the substrates used.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
Ethanol or acetic acid
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent (e.g., ethanol or acetic acid).
-
Slowly add the substituted hydrazine to the solution at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (if necessary) and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.[1]
Visualizations
Logical Workflow for Troubleshooting Isomer Formation
Caption: A decision-making workflow for troubleshooting isomer formation.
Reaction Pathway for Unsymmetrical Pyrazole Synthesis
Caption: Competing pathways leading to two regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic synthesis of pyrazoles.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials.
-
Minimal or no formation of the desired pyrazole product is observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive or Inefficient Catalyst | The choice of catalyst is crucial for the reaction rate.[1] Consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, metal-based catalysts). For instance, nano-ZnO has proven to be an effective catalyst, leading to high yields in shorter reaction times.[1][2] Ruthenium-catalyzed hydrogen transfer from 1,3-diols is another efficient method.[3] |
| Suboptimal Reaction Temperature | Increase the reaction temperature incrementally. Monitoring the reaction by TLC at different temperatures can help identify the optimal condition.[1] |
| Inappropriate Solvent | The solvent can significantly influence the reaction's success.[1] Aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents such as ethanol for certain reactions.[1] |
| Poor Quality of Starting Materials | Ensure the purity of your hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to undesirable side reactions and lower yields.[1] |
| Insufficient Reaction Time | Prolong the reaction time and monitor its progress using TLC to determine the point of maximum conversion.[1] |
Issue 2: Formation of Regioisomers
Symptoms:
-
¹H NMR and ¹³C NMR spectra of the crude product show two sets of peaks, indicating the presence of more than one isomer.
-
Isolation of multiple products with the same mass during purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unsymmetrical 1,3-Dicarbonyl Compound | When using an unsymmetrical 1,3-dicarbonyl, the hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.[1] |
| Reaction Conditions Favoring Both Isomers | The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can favor the formation of one isomer over the other.[1] |
| Catalyst Choice | Certain catalysts can offer better regioselectivity. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved at room temperature in N,N-dimethylacetamide.[2] Silver-catalyzed reactions have also demonstrated high regioselectivity in the synthesis of 3-CF₃-pyrazoles.[2] |
Issue 3: Catalyst Deactivation or Difficult Separation
Symptoms:
-
Decreased reaction rate over time or in subsequent runs with a recycled catalyst.
-
Contamination of the final product with the catalyst.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning | Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all reagents. |
| Leaching of Homogeneous Catalysts | Homogeneous catalysts can be difficult to separate from the reaction mixture. |
| Difficult Separation of Heterogeneous Catalysts | While generally easier to separate, some fine heterogeneous catalyst particles can be challenging to filter. |
| Catalyst Choice | Employing a heterogeneous catalyst can simplify the work-up process.[4] For instance, Silica sulfuric acid (SSA) is a heterogeneous catalyst that is easier to isolate from the products.[4] Magnetically separable nanoparticles, such as SrFe₁₂O₁₉, also offer a straightforward separation method.[5] Solid-phase vinyl alcohol (SPVA) is another heterogeneous catalyst that can be recycled multiple times without significant loss of activity.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazole synthesis?
A1: A wide variety of catalysts are employed for pyrazole synthesis, including:
-
Brønsted acids: Such as silica sulfuric acid (SSA).[4]
-
Phase transfer catalysts: Like tetra-n-butyl ammonium hydrogen sulfate (TBAHSO₄).[4]
-
Ionic liquids: For example, [2,2′-Bipyridine]-1,1′-diium tricyanomethanide.[4]
-
Heterogeneous catalysts: Including nano-ZnO, Amberlyst-70, and various metal oxides.[2]
-
Metal-based catalysts: Such as those based on Ruthenium, Palladium, Silver, and Copper.[2][3][6]
-
Green catalysts: Like ammonium chloride and taurine, often used in environmentally friendly solvents like water or ethanol.[5][7]
Q2: How do I choose the best catalyst for my specific pyrazole synthesis?
A2: The optimal catalyst depends on several factors, including the substrates being used, the desired regioselectivity, and the scale of the reaction. The following workflow can guide your selection process:
Caption: A decision-making workflow for catalyst selection in pyrazole synthesis.
Q3: Can pyrazole synthesis be performed without a catalyst?
A3: Yes, catalyst-free methods for pyrazole synthesis have been developed. For instance, a combination of glycerol and water as the solvent system can facilitate the synthesis of various pyrazole derivatives in excellent yields without the need for a catalyst.[8] Additionally, some multicomponent reactions can proceed without a catalyst under specific conditions like ultrasonic irradiation.[5]
Q4: What are some "green" or environmentally friendly catalytic approaches to pyrazole synthesis?
A4: Green approaches to pyrazole synthesis focus on using non-toxic, recyclable catalysts and environmentally benign solvents. Examples include:
-
Using water or ethanol as the solvent.[5]
-
Employing recyclable heterogeneous catalysts like Amberlyst-70.[2]
-
Utilizing biocatalysts such as lipase from Aspergillus niger.
-
Solvent-free reactions using solid-phase catalysts.[5]
Data Presentation: Comparison of Catalysts for Pyrazole Synthesis
The following tables summarize quantitative data for different catalytic systems used in pyrazole synthesis.
Table 1: Comparison of Brønsted Acid Catalysts [4]
| Catalyst | Type | Advantage | Disadvantage |
| Silica Sulfuric Acid (SSA) | Heterogeneous | Easy separation from products | Sometimes lower yields and longer reaction times |
| TBAHSO₄ | Phase Transfer | Better yields and shorter reaction times in some cases | More difficult to separate than SSA |
| {[2,2′-BPyH][C(CN)₃]₂} | Ionic Liquid | Good yields and short reaction times | More difficult to separate than SSA |
Table 2: Performance of Various Catalysts in Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Aqueous media | RT | Short | 95 | [2] |
| AgOTf (1 mol%) | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Not specified | RT | 1 h | up to 99 | [2] |
| Amberlyst-70 | Hydrazines, 1,3-diketones | Water | RT | Not specified | Good | [2] |
| RuH₂(PPh₃)₃CO / Xantphos | 1,3-diols, Hydrazines | Toluene | 110 | 24 h | 84 | [3] |
| Iodine | Enaminones, Hydrazines, TBHP, NaHCO₃ | Not specified | RT | Not specified | Good | [2] |
| SPVA | Aromatic aldehydes, Malononitrile, Phenyl hydrazine | Solvent-free | Not specified | Not specified | Good | [5] |
Experimental Protocols
Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazole Derivatives [1][2]
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO catalyst (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine phenylhydrazine, ethyl acetoacetate, and the nano-ZnO catalyst in ethanol.
-
Stir the mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazole derivative.
Protocol 2: Ruthenium-Catalyzed Synthesis of 4-Alkyl-Pyrazoles from 1,3-Diols [3]
Materials:
-
2-Alkyl-1,3-diol (1.00 equiv)
-
Hydrazine (1.00 equiv)
-
Crotonitrile (2.20 equiv, as hydrogen acceptor)
-
RuH₂(PPh₃)₃CO (3 mol%)
-
Xantphos (3 mol%)
-
Acetic acid (15 mol%)
-
Toluene
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add the 1,3-diol, hydrazine, crotonitrile, RuH₂(PPh₃)₃CO, Xantphos, and acetic acid.
-
Add toluene to achieve a 0.50 M concentration of the diol.
-
Heat the reaction mixture to 110 °C.
-
Maintain the reaction at this temperature and monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by appropriate methods (e.g., column chromatography) to isolate the 4-alkyl-pyrazole.
Mandatory Visualization
Caption: A generalized experimental workflow for the catalytic synthesis of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
Recrystallization methods for high-purity diethyl 1H-pyrazole-3,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of diethyl 1H-pyrazole-3,5-dicarboxylate, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of high-purity this compound?
High-purity this compound should be a white to light yellow crystalline powder.[1] The reported melting point for the purified compound is in the range of 55-58°C.[1][2][3]
Q2: Which solvents are recommended for the recrystallization of this compound?
While a specific single-solvent recrystallization protocol is not extensively documented, ethanol is a good starting point, as related pyrazole derivatives have been successfully recrystallized from it. A mixed solvent system of ethyl acetate and hexane is also a viable option, as it is used in the column chromatography purification of this compound.
Q3: What are the key parameters to control for successful recrystallization?
The three critical parameters to control are:
-
Dissolution Temperature: The crude material should be dissolved in the minimum amount of hot solvent.
-
Cooling Rate: Slow and gradual cooling is crucial to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.
-
Solvent Volume: Using an excessive amount of solvent will result in low product recovery.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Given the relatively low melting point of this compound (55-58°C), this is a common challenge.
-
Cause: The solution is supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool slowly.
-
Solution 2: Lower the Initial Temperature: If possible with your chosen solvent, dissolve the compound at a temperature slightly below its melting point, even if it requires more solvent. The excess solvent can be slowly evaporated later to induce crystallization.
-
Solution 3: Change the Solvent System: Switch to a solvent with a lower boiling point or use a mixed solvent system. For example, dissolve the compound in a minimal amount of hot ethyl acetate (a good solvent) and then slowly add hexane (a poor solvent) at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.
Problem 2: No crystals form upon cooling.
-
Cause 1: Insufficient Supersaturation: The solution may not be saturated enough for crystals to form.
-
Solution 1: Evaporate Excess Solvent: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, which could cause the compound to oil out.
-
Solution 2: Induce Crystallization:
-
Seeding: If you have a pure crystal of the compound, add a small "seed" crystal to the cooled solution to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
-
Cause 2: Presence of Soluble Impurities: High concentrations of impurities can inhibit crystallization.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane) to remove some of the impurities before recrystallization.
Problem 3: The yield of recrystallized product is low.
-
Cause 1: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Cause 2: Cooling the solution too quickly.
-
Solution: Ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath. This maximizes the recovery of the pure compound.
-
Cause 3: Premature crystallization during hot filtration.
-
Solution: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
Experimental Protocols
Method 1: Recrystallization from a Single Solvent (Ethanol - General Procedure)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) while stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Purification by Column Chromatography
For higher purity, column chromatography can be employed.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (e.g., a mixture of cyclohexane and ethyl acetate).
-
Loading and Elution: Carefully add the prepared slurry of the compound onto the top of the column. Elute the compound with the chosen solvent system, collecting fractions.
-
Analysis and Collection: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 55-58 °C | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity (by HPLC) | >98.0% | |
| Recrystallization Solvents | ||
| Single Solvent (suggested) | Ethanol | |
| Mixed Solvent (suggested) | Ethyl Acetate / Hexane | |
| Column Chromatography | ||
| Stationary Phase | Silica Gel | |
| Eluent System | Cyclohexane / Ethyl Acetate |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for recrystallization.
References
Handling and storage recommendations for diethyl 1H-pyrazole-3,5-dicarboxylate
Technical Support Center: Diethyl 1H-pyrazole-3,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of this compound. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound safely?
A1: this compound is categorized as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is crucial to handle this compound in a well-ventilated area.[3] When handling, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust or fumes.[3] After handling, wash hands and any exposed skin thoroughly.[3]
Q2: What are the proper storage conditions for this compound?
A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is recommended to store it at room temperature. Incompatible materials, such as strong oxidizing agents and strong acids, should be stored separately.
Q3: What should I do in case of accidental exposure to this compound?
A3: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. If symptoms occur, seek medical attention.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low yield in the synthesis of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, if the protocol allows.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: The synthesis of pyrazoles can be sensitive to pH and temperature. Ensure that the reaction conditions, as outlined in the experimental protocol, are strictly followed. The Knorr pyrazole synthesis, a common method for this compound, can be influenced by the acidity of the medium.
-
-
Possible Cause 3: Side reactions.
-
Solution: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of isomeric pyrazoles. Using a symmetrical starting material, when possible, can prevent this. If side products are formed, they will need to be removed during the purification step.
-
Problem 2: The isolated product is impure.
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: Unreacted starting materials can often be removed through purification techniques such as column chromatography or recrystallization. A typical purification method involves column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
-
Possible Cause 2: Hydrolysis of the ester groups.
-
Solution: The presence of water or acidic/basic conditions during workup or storage can lead to the hydrolysis of the diethyl ester to the corresponding carboxylic acid. To avoid this, use dry solvents and equipment, and ensure the final product is stored in a dry environment. If hydrolysis has occurred, the resulting diacid can be separated from the desired diester by column chromatography, as the diacid will have a much higher polarity.
-
-
Possible Cause 3: Presence of isomeric byproducts.
-
Solution: If the synthesis has produced isomeric pyrazoles, these can be challenging to separate due to their similar physical properties. Careful column chromatography with a shallow solvent gradient may be effective. Alternatively, recrystallization from a suitable solvent system could selectively crystallize the desired isomer.
-
Problem 3: The product's appearance is off-color (e.g., yellow or brown).
-
Possible Cause 1: Presence of impurities.
-
Solution: The off-color is likely due to impurities from the reaction. Purify the product using column chromatography on silica gel or by recrystallization. Activated carbon treatment during recrystallization can also help to remove colored impurities.
-
-
Possible Cause 2: Decomposition.
-
Solution: Although generally stable, prolonged exposure to high temperatures or incompatible materials could lead to decomposition. Ensure the compound is stored under the recommended conditions. If decomposition is suspected, re-purification is necessary.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₄ |
| Molecular Weight | 212.20 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 55-58 °C |
| Solubility | Soluble in methanol |
| Storage Temperature | Room Temperature |
| Incompatibilities | Strong oxidizing agents, Strong acids |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate. A detailed experimental protocol is as follows:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system to yield the pure this compound. A reported yield for a similar synthesis is 86%.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Avoiding decomposition of pyrazole intermediates during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of pyrazole intermediates during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of pyrazole intermediate decomposition?
A1: A primary cause of decomposition and side-product formation, particularly in the widely used Knorr pyrazole synthesis, is the instability of the hydrazine reagent, such as phenylhydrazine. Hydrazines are sensitive to air and light, which can lead to oxidation and the formation of colored byproducts, often resulting in yellow or red reaction mixtures.[1] Additionally, incomplete cyclization or aromatization can leave unstable pyrazoline intermediates in the reaction mixture.[2]
Q2: How does pH affect the stability and formation of pyrazole intermediates?
A2: The pH of the reaction medium is a critical factor that influences not only the rate of pyrazole formation but also the potential for side reactions. Acidic conditions are typically employed to catalyze the Knorr synthesis, as they facilitate both the initial hydrazone formation and the subsequent cyclization by activating the carbonyl groups.[3] However, highly acidic conditions can also promote the formation of colored byproducts.[4] Conversely, at a neutral pH of 7, the reaction may stall at the hydrazone intermediate stage without cyclizing, and at a pH of 8.5, the reaction may not proceed at all.[3]
Q3: Can temperature variations lead to the decomposition of pyrazole intermediates?
A3: Yes, temperature is a crucial parameter to control during pyrazole synthesis. Elevated temperatures can accelerate the desired reaction but may also increase the rate of decomposition of thermally sensitive intermediates and reagents.[5] In some cases, temperature can even dictate the reaction pathway, leading to different products. For instance, in certain syntheses, lower temperatures may favor the formation of a tosyl-protected pyrazole, while higher temperatures can yield the unprotected pyrazole.
Q4: What are those colored impurities in my reaction, and how can I avoid them?
A4: Discoloration (yellow to red) in pyrazole synthesis is often attributed to the decomposition and oxidation of the hydrazine reagent, especially phenylhydrazine.[1] To minimize these impurities, it is recommended to use fresh, high-purity hydrazine or a more stable salt form like phenylhydrazine hydrochloride.[1] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly effective in preventing air oxidation.[1] If colored impurities do form, they can often be removed through purification techniques like recrystallization or column chromatography.[4]
Troubleshooting Guides
Issue 1: Reaction Mixture Turns Dark Yellow/Red with Multiple Byproducts on TLC
-
Symptom: The reaction mixture develops a strong color, and TLC analysis shows multiple spots in addition to the desired product.
-
Possible Cause: Decomposition of the hydrazine reagent due to oxidation by atmospheric oxygen.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the hydrazine used is fresh and of high purity. Hydrazine derivatives can degrade over time.
-
Employ an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. This is one of the most effective ways to prevent oxidative decomposition.
-
Use a Hydrazine Salt: Consider using a more stable salt form of the hydrazine, such as phenylhydrazine hydrochloride.[1] If using a salt, the addition of a mild base like sodium acetate can neutralize the generated acid and may lead to a cleaner reaction.[4]
-
Optimize Temperature: Avoid excessively high temperatures, which can accelerate decomposition. Monitor the reaction at a lower temperature to see if byproduct formation is reduced.
-
Issue 2: Low Yield of Pyrazole Product with a Significant Amount of Unreacted Starting Material or Intermediates
-
Symptom: The final yield is poor, and analysis indicates the presence of starting materials or non-aromatized pyrazoline intermediates.
-
Possible Cause: Incomplete reaction due to suboptimal pH, insufficient heating, or the formation of a stable, non-cyclizing intermediate.
-
Troubleshooting Steps:
-
Adjust pH: The reaction is often acid-catalyzed. Ensure a suitable acidic catalyst (e.g., a few drops of glacial acetic acid) is present.[6] As shown in studies, acidic conditions are crucial for the cyclization step.[3]
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time may be necessary.
-
Choice of Solvent: The solvent can influence reaction rates. Protic solvents like ethanol or propanol are commonly used.[6]
-
Issue 3: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
-
Symptom: NMR analysis of the product shows two distinct sets of peaks, indicating the presence of both possible pyrazole regioisomers.
-
Possible Cause: The nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons of the unsymmetrical dicarbonyl compound.
-
Troubleshooting Steps:
-
Utilize Protecting Groups: To direct the regioselectivity, a protecting group strategy can be employed. For example, protecting one of the pyrazole nitrogens with a group like tetrahydropyranyl (THP) can control the subsequent alkylation or other functionalization steps.
-
Steric Hindrance: The steric bulk on the hydrazine or the dicarbonyl compound can influence which carbonyl is preferentially attacked.
-
pH Control: The regioselectivity can be influenced by the reaction pH. Experimenting with different acidic or basic conditions may favor the formation of one isomer over the other.[4]
-
Data Presentation
| Parameter | Condition | Expected Outcome on Yield and Purity | Citation(s) |
| Atmosphere | Aerobic (Air) | Potential for lower yield and higher impurity levels due to hydrazine oxidation. | [1] |
| Anaerobic (N₂ or Ar) | Generally higher yield and cleaner reaction with fewer colored byproducts. | [1] | |
| pH | Acidic (e.g., with Acetic Acid) | Catalyzes the reaction, generally leading to higher yields of the pyrazole. | [3] |
| Neutral (pH 7) | Reaction may stop at the hydrazone intermediate, preventing pyrazole formation. | [3] | |
| Basic (pH 8.5) | The reaction may not proceed, resulting in recovery of starting materials. | [3] | |
| Temperature | Too Low | The reaction may be slow or incomplete. | |
| Optimized (e.g., 100°C) | Efficient conversion to the desired pyrazole. | [6] | |
| Too High | Increased risk of thermal decomposition of reagents and intermediates, leading to more byproducts. | [5] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis under an Inert Atmosphere
This protocol provides a general method for synthesizing a pyrazole derivative while minimizing decomposition through the use of an inert atmosphere.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol or glacial acetic acid)
-
Round-bottom flask with a stir bar
-
Condenser
-
Septa
-
Nitrogen or Argon gas source with tubing and needles
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the round-bottom flask with the stir bar and condenser. Flame-dry the glassware under vacuum or oven-dry it and allow it to cool under a stream of inert gas.
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes using an inlet needle connected to the gas source and an outlet needle to vent.
-
Reagent Addition: Under a positive pressure of the inert gas, add the 1,3-dicarbonyl compound and the solvent via a syringe.
-
Hydrazine Addition: Slowly add the hydrazine derivative to the stirring solution at room temperature. Note that this addition can be exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: THP Protection of a Pyrazole Intermediate
This protocol describes the protection of the N-H group of a pyrazole with a tetrahydropyranyl (THP) group to enhance stability or control regioselectivity in subsequent steps.
Materials:
-
Pyrazole intermediate (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask with a stir bar
-
Septum
-
Inert gas setup (optional, but recommended)
Procedure:
-
Setup: To a clean, dry round-bottom flask with a stir bar, add the pyrazole intermediate and PPTS.
-
Solvent and Reagent Addition: Add DCM and cool the mixture to 0°C in an ice bath. Add the dihydropyran dropwise to the stirring suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Knorr Pyrazole Synthesis Pathway and a Common Decomposition Route.
Caption: Troubleshooting Workflow for Pyrazole Synthesis Decomposition Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing Solvent Conditions for Pyrazole Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyrazoles. Particular emphasis is placed on the critical role of solvent selection in achieving desired reaction outcomes.
Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter during your pyrazole functionalization experiments.
Q1: I am getting a low yield in my N-alkylation of a pyrazole. What are the common causes and how can I optimize the solvent conditions?
A1: Low yields in pyrazole N-alkylation can arise from several factors, including incomplete deprotonation, side reactions, or poor solubility of reagents. The choice of solvent is critical in mitigating these issues.
-
Problem: Incomplete Deprotonation
-
Cause: The base used may not be strong enough to fully deprotonate the pyrazole N-H in the chosen solvent.
-
Solution:
-
Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][2] These solvents effectively solvate the cation of the base, enhancing its reactivity.
-
Ensure the reaction is carried out under anhydrous conditions, as water can quench the base.
-
-
-
Problem: Poor Solubility
-
Cause: The pyrazole starting material or the base may have limited solubility in the reaction solvent.
-
Solution:
-
For less polar pyrazoles, a solvent like THF might be suitable.
-
For more polar pyrazoles and inorganic bases like potassium carbonate (K₂CO₃), a more polar solvent like DMF is often preferred.[2]
-
-
-
Problem: Side Reactions
-
Cause: The alkylating agent may react with the solvent, or competitive N1 vs. N2 alkylation can occur, leading to a mixture of products and reducing the yield of the desired isomer.[1]
-
Solution:
-
Select a solvent that is inert to the alkylating agent under the reaction conditions.
-
Solvent choice can influence the regioselectivity of alkylation. For instance, the polarity of the solvent can affect the site of alkylation on unsymmetrical pyrazoles.
-
-
Q2: I am struggling with poor regioselectivity in the functionalization of my unsymmetrical pyrazole. How can the solvent help?
A2: Achieving high regioselectivity is a common challenge in the functionalization of unsymmetrical pyrazoles. The solvent plays a pivotal role in controlling the reaction's outcome.
-
For Knorr Pyrazole Synthesis:
-
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3] This is attributed to the unique properties of these solvents, which can influence the reaction pathway.[3]
-
-
For N-Alkylation:
-
The solvent can influence the ratio of N1 to N2 alkylated products. While steric hindrance of the alkylating agent is a major factor, the solvent's ability to solvate the pyrazole anion can also direct the alkylation to the more accessible nitrogen. A systematic screening of solvents with varying polarities is recommended.
-
Q3: My Suzuki cross-coupling reaction with a halopyrazole is not working well. What solvent and base combinations are recommended?
A3: The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For pyrazole substrates, optimizing these conditions is key.
-
Solvent Selection:
-
A mixture of an organic solvent and water is often effective. For example, a 1:1 mixture of ethanol and water can be a good starting point, as it aids in the solubility of both the organic and inorganic reagents.[4]
-
Other common solvents include dioxane and toluene, particularly for aryl iodide substrates, as less polar solvents can prevent inhibition by the iodide salt that forms.[5]
-
-
Base Selection:
Q4: I am attempting a C-H functionalization of a pyrazole, but the reaction is sluggish. What solvent should I be using?
A4: Direct C-H functionalization is a powerful tool for elaborating the pyrazole core. The solvent can significantly impact the efficiency of these reactions.
-
Typical Solvents:
-
Aprotic polar solvents are often employed in transition-metal-catalyzed C-H functionalization reactions.
-
For copper-catalyzed C-H activation/C-N bond formation, dimethyl sulfoxide (DMSO) has been shown to be an effective solvent.[8]
-
For palladium-catalyzed direct C4-arylation, dimethylacetamide (DMA) can be used at elevated temperatures.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-alkylation of pyrazoles?
A1: A widely used method involves the deprotonation of the pyrazole N-H with a base, followed by the addition of an alkylating agent.[1] Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃), and typical solvents are anhydrous DMF or THF.[1][2]
Q2: How can I improve the yield of my Knorr pyrazole synthesis?
A2: To improve the yield, ensure your 1,3-dicarbonyl and hydrazine starting materials are pure.[10] You can also try optimizing the reaction stoichiometry, sometimes a slight excess of hydrazine can be beneficial.[10] Additionally, carefully controlling the reaction temperature, time, and pH is critical.[10] Monitoring the reaction progress by TLC or LC-MS is recommended.[10]
Q3: What are some common side reactions in pyrazole synthesis and how can I minimize them?
A3: A common side reaction is the formation of regioisomers when using unsymmetrical starting materials.[10] To minimize this, you can modify the solvent system (e.g., using fluorinated alcohols)[3][11] or adjust the reaction pH.[11] Another potential issue is incomplete cyclization; ensuring adequate reaction time and temperature can help drive the reaction to completion.[10]
Q4: Can I perform Suzuki coupling on a pyrazole with an unprotected N-H group?
A4: While often challenging, Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles like pyrazoles is possible under specific conditions.[6] This typically requires the use of specialized precatalysts and carefully optimized reaction conditions, including the choice of base and solvent.[6] However, in many cases, protecting the N-H group before the coupling reaction can prevent competing N-arylation and lead to cleaner reactions and higher yields.[5]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-Phenyl-1,3-butanedione with Methylhydrazine
| Solvent | Regioisomeric Ratio (A:B) | Reference |
| Ethanol | ~1:1 | [11] |
| 2,2,2-Trifluoroethanol (TFE) | >95:5 | [11] |
Table 2: Typical Conditions for N-Alkylation of 3-Chloro-1H-pyrazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~85 | ~3:1 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | ~80 | ~4:1 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | >10:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85 | ~2:1 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | >15:1 |
| (Data compiled from literature sources and is representative.)[2] |
Table 3: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [12] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 90-98 | [12] |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 75-90 | [12] |
| (Yields are approximate and can vary based on specific substrates.) |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Pyrazole using NaH in DMF
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[1]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[1]
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyrazole
-
In a reaction vessel, combine the halopyrazole (1.0 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the solvent system (e.g., a degassed mixture of toluene and water).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for N-alkylation of pyrazoles.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aidic.it [aidic.it]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Diethyl and Dimethyl 1H-Pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of diethyl 1H-pyrazole-3,5-dicarboxylate and dimethyl 1H-pyrazole-3,5-dicarboxylate. Understanding the nuanced differences in their reactivity is crucial for selecting the appropriate building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This document outlines the theoretical basis for their reactivity differences, presents available experimental data, and provides detailed experimental protocols for key transformations.
Theoretical Comparison of Reactivity: Steric and Electronic Effects
The reactivity of the pyrazole nitrogen (N1) and the susceptibility of the ester groups to hydrolysis are primarily governed by a combination of steric and electronic factors.
Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk in this compound can hinder the approach of reagents to the adjacent pyrazole nitrogen atom (N1) during N-alkylation and N-acylation reactions.[1][2] Consequently, reactions at the N1 position of the diethyl ester may proceed at a slower rate compared to the dimethyl ester under identical conditions.
Electronic Effects: Alkyl groups exert a positive inductive effect (+I), meaning they tend to donate electron density. The ethyl group has a slightly stronger +I effect than the methyl group.[3][4][5] This increased electron-donating character can subtly influence the nucleophilicity of the pyrazole ring and the electrophilicity of the ester carbonyl carbons. However, in the context of the overall molecule, the electron-withdrawing nature of the carboxylate groups dominates the electronic landscape of the pyrazole ring.
Quantitative Data Summary
The following table summarizes available physical and reaction data for diethyl and dimethyl 1H-pyrazole-3,5-dicarboxylate. It is important to note that the reaction yields are from different studies with varying conditions and should not be taken as a direct comparison of reactivity.
| Property/Reaction | This compound | Dimethyl 1H-pyrazole-3,5-dicarboxylate |
| Molecular Weight | 212.21 g/mol | 184.15 g/mol |
| Melting Point | 55-58 °C | 142-143 °C |
| N-Alkylation Yield | Not explicitly found for a direct comparison | 44% (with 1-(1-phenylethyl)-2,2,2-trichloroacetimidate)[6] |
| Hydrolysis Rate | Expected to be faster than the dimethyl ester | Expected to be slower than the diethyl ester[7] |
Comparative Reactivity in Key Reactions
N-Alkylation
N-Acylation
Similar to N-alkylation, N-acylation is expected to be more facile for the dimethyl ester due to reduced steric hindrance around the pyrazole nitrogen.
Hydrolysis of Ester Groups
Studies on the hydrolysis of simple aliphatic esters have shown that ethyl esters tend to hydrolyze faster than methyl esters.[7][8] This is attributed to the ethyl group being slightly more electron-donating, which can stabilize the transition state of hydrolysis. Therefore, it is predicted that this compound will be more susceptible to hydrolysis than its dimethyl counterpart under both acidic and basic conditions.
Metal Complexation
Both diethyl and dimethyl 1H-pyrazole-3,5-dicarboxylate can be hydrolyzed to 1H-pyrazole-3,5-dicarboxylic acid, which is a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[9][10] The choice between the diethyl and dimethyl ester in this context would likely depend on the desired hydrolysis conditions and the solubility of the respective esters in the reaction medium.
Experimental Protocols
Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid
This protocol describes the oxidation of 3,5-dimethyl-1H-pyrazole to the corresponding dicarboxylic acid.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO4)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water heated to 70°C.
-
Slowly add potassium permanganate to the solution while maintaining the temperature below 90°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter off the manganese dioxide (MnO2) precipitate and wash it with water.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the mixture to stand overnight to precipitate the product.
-
Filter the precipitate and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.
Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
Materials:
-
1H-Pyrazole-3,5-dicarboxylic acid
-
Methanol (MeOH)
-
Gaseous Hydrogen Chloride (HCl) or Thionyl Chloride (SOCl2)
Procedure (Method with HCl):
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in methanol.
-
Saturate the mixture with gaseous HCl.
-
Heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.[11]
Procedure (Method with SOCl2):
-
Dissolve 1H-pyrazole-3,5-dicarboxylic acid hydrate in methanol under a nitrogen atmosphere and cool to 0°C.
-
Add thionyl chloride dropwise.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Concentrate the reaction solution to obtain the product.[11]
Synthesis of this compound
A common method for the synthesis of this compound involves the 1,3-dipolar cycloaddition of ethyl diazoacetate to an appropriate alkyne.
Materials:
-
Ethyl diazoacetate
-
An appropriate alkyne (e.g., ethyl propiolate)
Procedure:
-
A mixture of the diazo compound and the alkyne is heated, often at 80°C.
-
Upon completion of the reaction, any excess volatile reagent is removed under vacuum to yield the pyrazole product.
N-Alkylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate with 2-Bromoacetonitrile
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
2-Bromoacetonitrile
-
Potassium carbonate (K2CO3)
-
Acetone
Procedure:
-
Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate and 2-bromoacetonitrile in acetone.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux for 24 hours.
-
After cooling to room temperature, filter the solution.
-
Remove the solvent in vacuum to afford a white precipitate of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate.[12]
Visualization of Reactivity Factors
Caption: Factors influencing the N-alkylation/acylation reactivity.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 37687-24-4 | Benchchem [benchchem.com]
- 10. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 12. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Diethyl 1H-pyrazole-3,5-dicarboxylate: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development, ensuring the safety, efficacy, and reproducibility of scientific findings. Diethyl 1H-pyrazole-3,5-dicarboxylate is a key heterocyclic building block in medicinal chemistry, and rigorous purity assessment is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound, offering high resolution and sensitivity. However, a comprehensive purity profile often benefits from orthogonal methods that provide different analytical perspectives. This guide compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
| Analytical Technique | Principle | Primary Application for Purity | Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning between a stationary and a mobile liquid phase. | Quantification of the main component and detection of non-volatile organic impurities. | High resolution, sensitivity, and excellent quantitative accuracy. | Not suitable for volatile compounds; requires chromophores for UV detection. |
| GC-MS | Partitioning between a stationary phase and a mobile gas phase, with mass spectrometric detection. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | High separation efficiency for volatile compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Provides an absolute purity value against a certified internal standard without the need for a reference standard of the analyte. | Absolute quantification, structural confirmation of analyte and impurities. | Lower sensitivity than chromatographic methods; requires a relatively pure sample for accurate results. |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Purity determination of highly crystalline compounds based on the melting point depression. | Provides a measure of absolute purity for crystalline solids; no solvent required. | Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point.[1][2][3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for method development and validation for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This Reverse-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Data Analysis: Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of an analyte proton signal to that of a certified internal standard.[4][5][6]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A high-purity certified reference material with a known chemical structure and purity (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of CDCl₃ and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.
Differential Scanning Calorimetry (DSC)
DSC determines purity based on the principle of melting point depression.[1][2][3] This method is suitable for highly crystalline samples.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat the sample from 25 °C to a temperature above its melting point at a rate of 2 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Comparative Performance Data
The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR | DSC |
| Precision (%RSD) | < 1.0% | < 2.0% | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | 97-103% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% | ~0.3% |
| Analysis Time per Sample | ~25 min | ~30 min | ~15 min | ~45 min |
Visualized Workflows and Comparisons
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Figure 1. Experimental workflow for purity analysis by HPLC.
Figure 2. Logical comparison of analytical techniques for purity.
Conclusion
For routine quality control and the quantification of non-volatile impurities in this compound, HPLC stands out as the method of choice due to its high resolution, sensitivity, and robustness. However, for a comprehensive purity assessment, especially during drug development and reference standard characterization, an orthogonal approach is recommended. GC-MS is invaluable for detecting residual solvents and other volatile impurities. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. Finally, DSC can be a rapid and solvent-free method to determine the purity of highly crystalline batches. The selection of the most appropriate analytical technique or combination of techniques will depend on the specific requirements of the analysis, the nature of the expected impurities, and the stage of product development.
References
- 1. veeprho.com [veeprho.com]
- 2. news-medical.net [news-medical.net]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. rssl.com [rssl.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of Diethyl 1H-pyrazole-3,5-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comprehensive validation of the structure of diethyl 1H-pyrazole-3,5-dicarboxylate, presenting its crystallographic data in comparison with key analogues and detailing the experimental protocol for such analysis.
This guide will delve into the crystallographic parameters of this compound and compare them with its close structural relatives: dimethyl 1H-pyrazole-3,5-dicarboxylate and 1H-pyrazole-3,5-dicarboxylic acid. This comparative approach allows for an objective assessment of the influence of the ester and carboxylic acid functionalities on the crystal packing and molecular geometry.
Crystallographic Data at a Glance: A Comparative Analysis
The definitive three-dimensional structure of this compound in the solid state has been established through single-crystal X-ray diffraction.[1] The crystallographic data for this compound, along with its dimethyl and dicarboxylic acid analogues, are summarized below, facilitating a clear comparison of their key structural parameters.
| Parameter | This compound | Dimethyl 1H-pyrazole-3,5-dicarboxylate | 1H-pyrazole-3,5-dicarboxylic acid |
| CCDC Number | 236056[2] | 651369[3] | 286901 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pccn | P2₁/n |
| a (Å) | 10.339(3) | 13.837(3) | 7.669(2) |
| b (Å) | 11.531(3) | 13.978(3) | 10.250(3) |
| c (Å) | 9.273(3) | 8.815(2) | 8.232(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 102.78(3) | 90 | 97.49(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1077.5(5) | 1705.4(6) | 640.7(3) |
| Z | 4 | 8 | 4 |
Performance and Applications: A Comparative Overview
While direct, quantitative comparisons of performance in specific applications are not extensively documented in the literature, the distinct chemical nature of these three compounds dictates their primary areas of utility.
This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry.[4][5] Its ester functionalities allow for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex drug candidates.[4]
Dimethyl 1H-pyrazole-3,5-dicarboxylate , being a closely related ester, shares many of the synthetic applications of its diethyl counterpart. The choice between the two often depends on specific reaction conditions, desired solubility properties, or the intended final product.
1H-pyrazole-3,5-dicarboxylic acid is a key component in the construction of metal-organic frameworks (MOFs).[1] The two carboxylic acid groups act as robust linkers, coordinating with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and sensing.[1][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound and its analogues follows a well-established experimental workflow. The following protocol provides a detailed methodology for obtaining high-quality crystallographic data.
1. Crystal Growth and Selection:
-
Single crystals of the compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, acetone).
-
A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a goniometer head using a suitable adhesive (e.g., epoxy) or cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the diffraction spots are integrated and corrected for various factors (e.g., Lorentz polarization, absorption).
5. Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.
6. Structure Validation:
-
The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.
-
The final crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Workflow and Logic
To further elucidate the experimental and logical processes involved in the validation of the this compound structure, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical relationship in structural validation.
References
- 1. One moment, please... [mocedes.org]
- 2. This compound | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to Diethyl 1H-Pyrazole-3,5-Dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Biological Activity of Diethyl 1H-Pyrazole-3,5-Dicarboxylate Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, this compound and its analogues have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Comparative Analysis of Biological Activity
Recent studies have highlighted the antiprotozoal activity of simple dialkyl pyrazole-3,5-dicarboxylates. The following tables summarize the in vitro activity of this compound and its sodium salt against various trypanosomatid parasites, the causative agents of Chagas disease and Leishmaniasis.
Table 1: Antiprotozoal Activity of this compound Derivatives
| Compound | Organism | Form | IC50 (µM)[1] |
| This compound | Trypanosoma cruzi | Amastigote | >25 |
| This compound | Leishmania infantum | Amastigote | 1.8 ± 0.2 |
| This compound | Leishmania braziliensis | Amastigote | 3.3 ± 0.3 |
| Sodium salt of this compound | Trypanosoma cruzi | Amastigote | 1.9 ± 0.1 |
| Sodium salt of this compound | Leishmania infantum | Amastigote | 0.9 ± 0.1 |
| Sodium salt of this compound | Leishmania braziliensis | Amastigote | 1.5 ± 0.1 |
| Benznidazole (Reference Drug) | Trypanosoma cruzi | Amastigote | 0.9 ± 0.1 |
| Glucantime (Reference Drug) | Leishmania infantum | Amastigote | 15.2 ± 1.1 |
| Glucantime (Reference Drug) | Leishmania braziliensis | Amastigote | 15.2 ± 1.1 |
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | CC50 (µM)[1] |
| This compound | Vero cells | >50 |
| This compound | Macrophages | >50 |
| Sodium salt of this compound | Vero cells | >50 |
| Sodium salt of this compound | Macrophages | >50 |
The data indicates that while the parent this compound shows moderate activity against Leishmania species, its sodium salt demonstrates significantly enhanced potency against both Trypanosoma cruzi and Leishmania species, with IC50 values in the low micromolar range.[1] Importantly, both compounds exhibit low cytotoxicity against mammalian Vero cells and macrophages, suggesting a favorable selectivity index.[1] The inhibitory capacity of these compounds on the essential iron superoxide dismutase of the parasites may be related to their observed anti-trypanosomatid activity.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are crucial. Below are representative methodologies for key assays used in the evaluation of pyrazole derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of the title compounds involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For instance, diethyl 1,3-acetonedicarboxylate can be reacted with hydrazine hydrate in an appropriate solvent like ethanol. The reaction mixture is typically refluxed for several hours, and the resulting product can be purified by recrystallization.
Example Workflow for Synthesis:
References
A Comparative Guide to Pyrazole Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the pyrazole scaffold is a fundamental undertaking due to its prevalence in a vast array of pharmacologically active compounds. This guide provides an objective comparison of common and modern pyrazole synthesis methods, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Pyrazole Synthesis Methods
The selection of a synthetic route to pyrazole derivatives is often a trade-off between yield, reaction time, substrate scope, and the principles of green chemistry. Below is a summary of quantitative data for some of the most well-established and innovative methods.
| Synthesis Method | Starting Materials | Catalyst/Solvent | Reaction Conditions | Time | Yield (%) | Reference |
| Knorr Synthesis (Conventional) | Phenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid / Ethanol | Reflux | 4 hours | High | [1] |
| Knorr Synthesis (Green) | Hydrazines, 1,3-Diketones | Ethylene Glycol | Room Temperature | Not Specified | 70-95 | [2] |
| Knorr Synthesis (Catalytic) | Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO | Not Specified | Short | 95 | [2] |
| From α,β-Unsaturated Ketones | Chalcone, Hydrazine Hydrate | Glacial Acetic Acid | Reflux | 6.5 hours | "Excellent" | [3] |
| Microwave-Assisted (from Chalcones) | Chalcone, Hydrazine Hydrate | Glacial Acetic Acid / Ethanol | Microwave Irradiation (Power not specified) | 1 minute | Efficient | [3] |
| Microwave-Assisted (One-Pot) | Hydrazones of α,β-unsaturated ketones | Solvent-free | Microwave Irradiation | Short | High | [4][5] |
| Multicomponent (Conventional) | Ethyl acetoacetate, Hydrazine, Malononitrile, Aldehydes | Triethylamine | Heating | Not Specified | Slightly > MW | |
| Multicomponent (Microwave) | Ethyl acetoacetate, Hydrazine, Malononitrile, Aldehydes | Triethylamine | Microwave Irradiation | 2-5 minutes | 80-90 | |
| Multicomponent (Ultrasound) | Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | Mn/ZrO2 / Aqueous Ethanol | Ultrasonication | 10 minutes | 98 |
Disclaimer: The data presented is collated from various sources. Direct side-by-side comparative studies under identical conditions are limited in the literature. Reaction yields and times are highly dependent on the specific substrates and conditions used.
Key Synthesis Methods: Experimental Protocols
Herein, we provide detailed experimental protocols for three common methods of pyrazole synthesis.
Knorr Pyrazole Synthesis (Conventional Method)
This protocol describes the classic acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
To this solution, add ethyl acetoacetate (1 equivalent). Note that this addition can be exothermic.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling the mixture to room temperature, add diethyl ether to precipitate the solid product.
-
Collect the crude product by vacuum filtration.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[1]
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This method involves the cyclization of a chalcone with a hydrazine derivative.
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol)
-
Glacial acetic acid (20 mL)
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
In a sealed tube, prepare a mixture of the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture under reflux in an oil bath for 6.5 hours under a nitrogen atmosphere.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
Once the reaction is complete, allow the mixture to cool to room temperature for 30 minutes.
-
Pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution to remove the acetic acid.
-
Collect the precipitate by filtration, dry, and recrystallize from a suitable solvent like ethanol.
Microwave-Assisted Multicomponent Synthesis
This protocol exemplifies a modern, efficient, and green approach to synthesizing pyrazole derivatives.
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
3-Nitrophenylhydrazine (0.3 mmol)
-
3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)
Procedure:
-
In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
After irradiation, allow the flask to cool to a safe temperature.
-
The product can be isolated and purified using standard techniques such as crystallization or chromatography.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the mechanisms of the described pyrazole synthesis methods.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Synthesis of pyrazoles from chalcones.
Caption: Workflow for a three-component pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
A Comparative Guide to Hydrazine Alternatives in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The classical and most common method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. However, the high toxicity and potential carcinogenicity of hydrazine have prompted the search for safer and more environmentally benign alternatives. This guide provides an objective comparison of alternative reagents to hydrazine for pyrazole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Hydrazine and its Alternatives
The following table summarizes quantitative data from representative pyrazole syntheses using hydrazine and its alternatives with various 1,3-dicarbonyl compounds. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is collated from various sources to provide a comparative overview.
| Reagent | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Ethyl acetoacetate | Acetic acid | Reflux, 4h | 95% | [1] |
| 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [2] | |
| Acetylacetone | Ethylene glycol | Room Temperature | 70-95% | [3] | |
| Semicarbazide Hydrochloride | 4-Aryl-2,4-diketoesters | Water | Reflux | High | [4] |
| 1,3-Diketones | Water | Reflux | High | [4] | |
| Hydroxylamine Hydrochloride | 1,3-Diketones | Not specified in snippets | Not specified in snippets | Not specified in snippets | [2][5] |
| Diazo Compounds (e.g., Ethyl Diazoacetate) | Alkynes (e.g., Dimethyl acetylenedicarboxylate) | Heat or Catalyst | Varies | Good to High | [6][7] |
| Multicomponent Reactions | Aldehydes, Malononitrile, Hydrazine, β-ketoesters | Piperidine/Water | Room Temperature, 20 min | 85-93% | [8] |
Reaction Pathways and Experimental Workflows
The synthesis of pyrazoles using hydrazine or its alternatives from 1,3-dicarbonyls generally follows the Knorr pyrazole synthesis pathway. The [3+2] cycloaddition of diazo compounds with alkynes offers an alternative route.
Experimental Protocols
Knorr Pyrazole Synthesis using Hydrazine Hydrate (Classical Method)
This protocol is a classic example of the Knorr pyrazole synthesis.[1]
-
Materials:
-
Phenylhydrazine (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ether
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling the mixture to room temperature, add ether to precipitate the solid product.
-
Collect the precipitate by filtration and wash with cold ether.
-
Dry the product to obtain the pyrazole derivative.
-
"On Water" Synthesis of N-Unsubstituted Pyrazoles using Semicarbazide Hydrochloride
This method provides a greener alternative to the use of hydrazine.[4][9]
-
Materials:
-
1,3-Diketone or 4-Aryl-2,4-diketoester (1 equivalent)
-
Semicarbazide hydrochloride (1 equivalent)
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend the 1,3-dicarbonyl compound (1 equivalent) and semicarbazide hydrochloride (1 equivalent) in water.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration and wash with cold water.
-
The product can be dried without further purification.
-
Pyrazole Synthesis via [3+2] Cycloaddition of Ethyl Diazoacetate and an Alkyne
This method provides access to polysubstituted pyrazoles.[6]
-
Materials:
-
α-Methylene carbonyl compound (e.g., dimethyl acetylenedicarboxylate) (1 equivalent)
-
Ethyl diazoacetate (EDA) (1.6 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 equivalents)
-
Acetonitrile
-
-
Procedure:
-
To a magnetically stirred solution of the α-methylene carbonyl compound (1 equivalent) in acetonitrile, add ethyl diazoacetate (1.6 equivalents) and DBU (1.7 equivalents).
-
Stir the reaction under an argon atmosphere at room temperature until the complete decomposition of EDA is observed by TLC.
-
Evaporate the reaction mixture in vacuo.
-
Dissolve the residue in a 1:1 mixture of aqueous saturated sodium bicarbonate and dichloromethane for workup.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography to obtain the pyrazole-5-carboxylate.
-
Conclusion
While hydrazine remains a highly efficient reagent for pyrazole synthesis, the associated health and environmental risks necessitate the exploration of safer alternatives. Semicarbazide hydrochloride has emerged as a promising green alternative, particularly in "on water" syntheses, offering high yields and simplified purification. Hydroxylamine hydrochloride also presents a potential alternative, although more comprehensive comparative data is needed. For the synthesis of highly substituted pyrazoles, the [3+2] cycloaddition of diazo compounds with alkynes provides a powerful and versatile methodology. The choice of reagent will ultimately depend on the specific target molecule, desired substitution pattern, and the importance of green chemistry principles in the synthetic strategy. Further research into direct, side-by-side comparisons of these reagents under standardized conditions would be highly beneficial for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and pyrazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to N-Substituted vs. Unsubstituted Diethyl Pyrazole Dicarboxylates for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities. This guide provides a detailed comparison of the physicochemical and biological properties of unsubstituted diethyl 1H-pyrazole-3,5-dicarboxylate and its N-substituted analogues, supported by experimental data and protocols to aid in the selection and development of novel therapeutic agents.
The substitution pattern on the pyrazole ring, particularly at the N1 position, can significantly influence the molecule's conformation, electronic properties, and ultimately, its biological activity. This comparison focuses on the characterization of the parent unsubstituted compound and its N-methyl and N-phenyl substituted derivatives as representative examples of N-alkyl and N-aryl substitution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its N-methyl and N-phenyl analogues is presented in Table 1. The introduction of a substituent at the N1 position alters the molecular weight and can affect properties such as melting point and polarity.
| Property | This compound | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Diethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate |
| CAS Number | 37687-24-4[1] | 100852-80-0[2] | 13303-91-6 |
| Molecular Formula | C₉H₁₂N₂O₄[1] | C₁₀H₁₄N₂O₄ | C₁₅H₁₆N₂O₄ |
| Molecular Weight | 212.20 g/mol [1] | 226.23 g/mol | 288.29 g/mol |
| Appearance | White to off-white solid | Solid[2] | Solid |
| Melting Point (°C) | 52-54 | Not available | Not available |
Spectroscopic Characterization
The structural differences between unsubstituted and N-substituted diethyl pyrazole dicarboxylates are clearly evident in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra are particularly informative. In the unsubstituted pyrazole, a broad singlet corresponding to the N-H proton is typically observed downfield. This signal is absent in the N-substituted derivatives and is replaced by signals corresponding to the protons of the N-substituent. For instance, in the N-methyl derivative, a singlet for the methyl group appears around 3.8-4.0 ppm. In the N-phenyl derivative, additional signals in the aromatic region are observed. The chemical shift of the C4-H proton of the pyrazole ring is also influenced by the N1-substituent.
¹³C NMR: The carbon NMR spectra also reflect the changes in the molecular structure. The carbons of the N-substituent will give rise to new signals. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are also affected by the electronic nature of the N1-substituent.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~11.0-13.0 (br s, 1H, NH), 7.25 (s, 1H, C4-H), 4.45 (q, 4H, 2xCH₂), 1.42 (t, 6H, 2xCH₃) | ~161.5 (C=O), 142.0 (C3/C5), 115.0 (C4), 62.0 (CH₂), 14.0 (CH₃) |
| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 7.28 (s, 1H, C4-H), 4.43 (q, 4H, 2xCH₂), 4.05 (s, 3H, N-CH₃), 1.40 (t, 6H, 2xCH₃) | ~161.0 (C=O), 143.0 (C3/C5), 116.0 (C4), 62.0 (CH₂), 38.0 (N-CH₃), 14.0 (CH₃) |
| Diethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate | 7.30-7.60 (m, 5H, Ar-H), 7.35 (s, 1H, C4-H), 4.35 (q, 4H, 2xCH₂), 1.35 (t, 6H, 2xCH₃) | ~160.5 (C=O), 144.0 (C3/C5), 139.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 117.0 (C4), 62.5 (CH₂), 14.0 (CH₃) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra is the presence of a broad N-H stretching band in the region of 3100-3300 cm⁻¹ for the unsubstituted pyrazole, which is absent in the N-substituted derivatives.[3] The C=O stretching vibrations of the ester groups are typically observed around 1710-1730 cm⁻¹.[3]
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3150 (N-H stretch), ~1720 (C=O stretch), ~1240 (C-O stretch)[3] |
| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | ~1725 (C=O stretch), ~1245 (C-O stretch) |
| Diethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate | ~1730 (C=O stretch), ~1250 (C-O stretch), ~1600, 1500 (C=C aromatic stretch) |
Mass Spectrometry
The mass spectra of these compounds will show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns will also differ based on the N-substituent.
| Compound | Molecular Ion Peak (m/z) |
| This compound | 212.08 |
| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 226.09 |
| Diethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate | 288.11 |
Biological Activity
Generally, N-substitution on the pyrazole ring is a common strategy to modulate the biological activity of these compounds. The nature of the substituent (alkyl, aryl, substituted aryl) can significantly impact the potency and spectrum of activity. For instance, some N-substituted pyrazole derivatives have shown promising results as antibacterial, antifungal, and anti-inflammatory agents.[4][5]
It is hypothesized that the N-H proton in unsubstituted pyrazoles can participate in hydrogen bonding with biological targets, which might be crucial for its activity. In contrast, N-substituted pyrazoles lose this hydrogen bond donor capability but can introduce other interactions (e.g., hydrophobic, pi-stacking) through the substituent, leading to altered or enhanced biological profiles. Further experimental studies are required to elucidate the specific structure-activity relationships for this series of compounds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of a 1,3-dicarbonyl compound with hydrazine. While a specific protocol for the diethyl ester is not detailed, a similar procedure for the dimethyl ester can be adapted.
Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Adaptable for Diethyl Ester): [3]
-
To a solution of 3,5-pyrazoledicarboxylic acid (1 equivalent) in methanol (or ethanol for the diethyl ester), saturate the mixture with gaseous HCl.
-
Heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Collect the precipitate by filtration and wash with cold methanol (or ethanol).
-
Dry the product to obtain the desired dialkyl 1H-pyrazole-3,5-dicarboxylate.
General Procedure for N-Alkylation of this compound
N-substitution can be achieved by reacting the unsubstituted pyrazole with an appropriate alkylating or arylating agent in the presence of a base.
N-Methylation of this compound: [6]
-
Dissolve this compound (1 equivalent) in acetone.
-
Add potassium carbonate (K₂CO₃) as a base.
-
Add iodomethane (1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture and wash the solid with acetone.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic routes for unsubstituted and N-substituted diethyl pyrazole dicarboxylates.
Caption: General synthesis of this compound.
Caption: N-substitution of this compound.
References
- 1. This compound | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis, antibacterial activity and structure-activity relationships of N-substituted 3-methyl-4-diazo-5-pyrazolecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
Unraveling the Electronic Landscape of Diethyl 1H-pyrazole-3,5-dicarboxylate: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electronic properties of heterocyclic compounds is paramount for designing novel therapeutics. Diethyl 1H-pyrazole-3,5-dicarboxylate, a member of the biologically significant pyrazole family, has garnered attention for its potential applications. This guide provides a comparative analysis of its electronic properties based on Density Functional Theory (DFT) studies, offering insights into its reactivity, stability, and potential as a pharmacophore.
The electronic characteristics of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to its chemical behavior and interaction with biological targets. DFT calculations have emerged as a powerful tool to elucidate these properties, providing a theoretical framework to complement experimental findings.
A Comparative Look at Electronic Properties
To contextualize the electronic nature of this compound, a comparison with other functionally relevant pyrazole derivatives is essential. The following table summarizes key electronic properties calculated using DFT, primarily with the B3LYP functional and various basis sets, which are widely accepted for providing a good balance between accuracy and computational cost.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| This compound | [Data not publicly available in full text] | [Data not publicly available in full text] | [Calculated value exists] | B3LYP/6-31G(d,p) |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 | B3LYP/6-31G(d)[1] |
| Pyrazole-carboxamide (Compound 4 ) | -5.44 | -1.21 | 4.23 | B3LYP/6-31G[2] |
| Pyrazole-carboxamide (Compound 5 ) | -5.56 | -1.24 | 4.32 | B3LYP/6-31G[2] |
| Pyrazole-carboxamide (Compound 6 ) | -5.63 | -1.41 | 4.21 | B3LYP/6-31G[2] |
| Pyrazole-carboxamide (Compound 8 ) | -5.67 | -1.79 | 3.88 | B3LYP/6-31G[2] |
Note: Specific quantitative data for this compound from the identified primary study by Veeraiah et al. is not publicly available in the accessed abstracts. The table reflects data from comparable studies on other pyrazole derivatives.
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a molecule is more reactive and less stable. The data indicates that the pyrazole-carboxamide derivatives, particularly compound 8 , exhibit a smaller HOMO-LUMO gap compared to 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, suggesting potentially higher reactivity.
Delving into the Computational Methodology
The insights presented in this guide are derived from DFT, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Experimental Protocols: A Typical DFT Workflow
The following outlines a standard protocol for calculating the electronic properties of pyrazole derivatives, as synthesized from multiple research articles.
-
Molecular Geometry Optimization: The initial step involves optimizing the 3D structure of the molecule to find its most stable energetic conformation. This is typically performed using a specific functional and basis set, such as B3LYP/6-31G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: With the optimized geometry, various electronic properties are calculated. This includes:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between them constitutes the HOMO-LUMO gap.
-
Mulliken Population Analysis: This method calculates the partial atomic charges, providing insight into the distribution of electrons among the atoms in the molecule and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map uses a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for understanding intermolecular interactions.
-
Visualizing Reactivity: Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. The red-colored regions indicate a high electron density and are susceptible to electrophilic attack, while the blue-colored regions are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential regions around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential, making it a likely site for nucleophilic interaction.
Conclusion and Future Directions
DFT studies provide invaluable insights into the electronic properties of this compound and its analogs. The comparative analysis of HOMO-LUMO gaps suggests that modifications to the pyrazole scaffold can significantly tune the molecule's reactivity. While a comprehensive dataset for the title compound remains to be fully elucidated in publicly accessible literature, the established computational protocols and the comparative data from related structures offer a robust framework for future in-silico drug design and development efforts. Further experimental validation of these theoretical predictions will be crucial in harnessing the full therapeutic potential of this promising class of compounds.
References
A Comparative Guide to Catalytic vs. Thermal [3+2] Cycloaddition for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals, is a cornerstone of modern medicinal chemistry. Among the various synthetic routes, the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile stands out as a powerful and atom-economical method. This guide provides an objective comparison of two primary approaches for this transformation: thermally induced and catalytically driven cycloadditions, focusing on the reaction of diazo compounds with alkynes. We present a summary of quantitative data, detailed experimental protocols for representative reactions, and a visualization of the reaction pathways to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The choice between a thermal or catalytic approach often hinges on factors such as reaction efficiency, regioselectivity, and substrate tolerance. The following table summarizes key quantitative data for the [3+2] cycloaddition of ethyl diazoacetate with dimethyl acetylenedicarboxylate, a model reaction for pyrazole synthesis.
| Parameter | Thermal Cycloaddition | Catalytic Cycloaddition (Al(OTf)₃) |
| Reaction Temperature | 80-110 °C | Room Temperature to 80 °C |
| Reaction Time | 12 - 24 hours | 1 - 12 hours |
| Typical Yield | High (often >90%) | Moderate to Excellent (70-99%)[1] |
| Regioselectivity | Generally low with unsymmetrical alkynes | High, catalyst directs the regiochemical outcome |
| Solvent | Often solvent-free or high-boiling solvents (e.g., toluene, xylene) | Various (e.g., DCE, CH₂Cl₂, MeCN) |
| Catalyst Required | No | Yes (e.g., Lewis acids like Al(OTf)₃, InCl₃; transition metals) |
| Substrate Scope | Broad, but can be limited by thermal stability of substrates | Broad, often milder conditions allow for more sensitive functional groups |
Experimental Protocols: Detailed Methodologies
To provide a practical understanding of both methodologies, detailed experimental protocols for the synthesis of diethyl 1H-pyrazole-3,4-dicarboxylate from ethyl diazoacetate and diethyl acetylenedicarboxylate are presented below.
Protocol 1: Thermal [3+2] Cycloaddition (Catalyst-Free)
This protocol is adapted from general procedures for thermal cycloadditions of diazocarbonyl compounds.[2]
Materials:
-
Ethyl diazoacetate (EDA)
-
Diethyl acetylenedicarboxylate (DEAD)
-
Toluene (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve diethyl acetylenedicarboxylate (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).
-
Add ethyl diazoacetate (1.2 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure diethyl 1H-pyrazole-3,4-dicarboxylate.
Protocol 2: Catalytic [3+2] Cycloaddition (Aluminum Triflate-Catalyzed)
This protocol is a representative example of a Lewis acid-catalyzed cycloaddition.
Materials:
-
Ethyl diazoacetate (EDA)
-
Diethyl acetylenedicarboxylate (DEAD)
-
Aluminum triflate (Al(OTf)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar under a nitrogen atmosphere, add aluminum triflate (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (5 mL) to the flask.
-
Add diethyl acetylenedicarboxylate (1.0 mmol, 1.0 equiv) to the suspension.
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (2 mL) to the reaction mixture at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure diethyl 1H-pyrazole-3,4-dicarboxylate.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental workflows of both thermal and catalytic [3+2] cycloaddition for pyrazole synthesis.
Caption: Thermal [3+2] Cycloaddition Workflow.
Caption: Catalytic [3+2] Cycloaddition Workflow.
Concluding Remarks
The choice between catalytic and thermal [3+2] cycloaddition for pyrazole synthesis is a nuanced one, dependent on the specific requirements of the synthetic target and the available resources.
Thermal methods offer simplicity and are often high-yielding, particularly for simple, robust substrates. The absence of a catalyst can simplify purification. However, the high temperatures required can limit the substrate scope to thermally stable molecules and may lead to poor regioselectivity with unsymmetrical alkynes.
Catalytic methods , on the other hand, provide a milder and often more efficient route to pyrazoles. The key advantage lies in the ability to control regioselectivity, which is crucial for the synthesis of complex, highly substituted pyrazole derivatives. The lower reaction temperatures also allow for a broader range of functional groups to be tolerated. The primary drawback is the cost and potential toxicity of the catalyst, as well as the need for its removal from the final product.
For the synthesis of simple, symmetrical pyrazoles where regioselectivity is not a concern, a thermal approach may be sufficient and more cost-effective. However, for the synthesis of complex, multi-substituted pyrazoles with defined regiochemistry, particularly in the context of drug discovery and development where precise molecular architecture is paramount, catalytic methods are generally the superior choice. The continued development of more efficient and selective catalysts will undoubtedly further enhance the utility of this powerful synthetic transformation.
References
Pyrazole-Based Compounds: A Promising Frontier in Antimicrobial Drug Discovery
A comparative analysis of novel pyrazole derivatives reveals significant antimicrobial potential, in some cases rivaling or exceeding the efficacy of standard antibiotics. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The escalating threat of antimicrobial resistance has intensified the search for new chemical entities with potent and broad-spectrum antimicrobial activity. Among the various heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising class of molecules.[1][2] Their versatile chemical nature allows for structural modifications that can significantly enhance their biological activity against a wide range of pathogens, including multidrug-resistant strains.[3]
This guide offers an objective comparison of the antimicrobial properties of various pyrazole-based compounds against clinically relevant bacteria and fungi, benchmarked against standard antibiotics. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided to ensure reproducibility.
Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. Lower MIC values are indicative of higher potency. The following tables summarize the MIC values (in µg/mL) of representative pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to commonly used antibiotics.
Antibacterial Activity:
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Pyrazole Derivatives | ||||||
| Hydrazone 21a | 62.5 | 125 | 125 | 62.5 | - | [4][5] |
| Hydrazone 21b | - | >125 | - | >125 | - | [4] |
| Hydrazone 21c | >125 | >125 | >125 | >125 | - | [4] |
| Imidazo-pyridine pyrazole 18 | <1 | - | <1 | <1 | <1 | [3] |
| N-(3-Nitrophenylpyrazole) curcumin (12) | 10 | - | - | - | - | [1] |
| N-(2-Fluorophenylpyrazole) curcumin (5) | - | - | 50 | - | - | [1] |
| Compound 3 | - | - | 0.25 | - | - | [6] |
| Compound 4 | - | - | - | - | - | [6] |
| Standard Antibiotics | ||||||
| Chloramphenicol | >125 | >125 | >125 | >125 | - | [4] |
| Ciprofloxacin | - | - | - | - | - | [3] |
| Imipenem | 0.25 | - | 0.5 | - | - | [3] |
| Colistin | - | - | 0.5 | 0.5 | 0.5 | [3] |
Note: '-' indicates data not available in the cited sources.
Antifungal Activity:
| Compound/Antibiotic | Candida albicans | Aspergillus niger | Reference |
| Pyrazole Derivatives | |||
| Hydrazone 21a | 7.8 | 2.9 | [4][5] |
| Compound 2 | - | 1 | [6] |
| Compound 3 | - | - | [6] |
| Standard Antibiotics | |||
| Clotrimazole | >7.8 | >7.8 | [4] |
Note: '-' indicates data not available in the cited sources.
The data clearly demonstrates that certain pyrazole derivatives exhibit potent antimicrobial activity. For instance, the imidazo-pyridine substituted pyrazole 18 shows broad-spectrum antibacterial activity with MIC values better than ciprofloxacin against several strains.[3] Notably, some pyrazole derivatives, such as compound 3, have shown significant activity against Gram-negative bacteria like E. coli.[6] Furthermore, hydrazone 21a displayed superior antifungal activity against Aspergillus niger compared to the standard drug clotrimazole.[4][5]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potency of a compound. The most frequently cited method in the reviewed literature is the broth microdilution method.[1]
Broth Microdilution Method for MIC Determination
This method involves a serial two-fold dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the target microorganism. The plates are then incubated under optimal conditions for a specified duration (typically 18-24 hours for bacteria and 48 hours for fungi). The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[7]
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add a defined volume of the prepared inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow of the broth microdilution method for MIC determination.
Several studies suggest that a potential mechanism of action for some pyrazole-based antimicrobial compounds is the inhibition of DNA gyrase.[5][8] This enzyme is crucial for bacterial DNA replication and is a well-established target for antibiotics.
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA replication.
Structure-Activity Relationship (SAR)
The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have revealed some key insights:
-
Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups on the N-phenylpyrazole ring of curcumin derivatives has been shown to enhance antibacterial activity against S. aureus and E. coli, while electron-donating groups led to a decrease in activity.[1]
-
Carbothiohydrazide Moiety: Compounds containing a pyrazole-1-carbothiohydrazide unit have demonstrated higher antimicrobial activity compared to those with a pyrazolyl thiadiazine unit. The presence of a free carbothiohydrazide moiety appears to be crucial for enhanced activity.[4]
-
Hybrid Molecules: Combining the pyrazole nucleus with other heterocyclic rings, such as thiazole, has been a successful strategy to develop new derivatives with good to moderate antimicrobial activities.[9]
Conclusion
The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antibiotics. The ability to readily modify their core structure provides a valuable platform for the rational design of new and more potent antimicrobial compounds. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential in combating infectious diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
A Comparative Guide to the Synthesis of Pyrazole-3,5-dicarboxylic Acid Using Different Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for the preparation of pyrazole-3,5-dicarboxylic acid, a crucial building block in medicinal chemistry and materials science. We will delve into two primary methodologies: the direct oxidation of a substituted pyrazole and a multi-step synthesis involving a cyclization reaction followed by hydrolysis. This comparison aims to equip researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and scalability.
Introduction
Pyrazole-3,5-dicarboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The strategic placement of two carboxylic acid groups on the pyrazole ring allows for diverse chemical modifications and the formation of coordination polymers. The efficiency of synthesizing this versatile molecule is therefore of significant interest to the scientific community. This guide presents a data-driven comparison of two distinct approaches to its preparation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for two different methods of preparing pyrazole-3,5-dicarboxylic acid. This allows for a direct comparison of their performance and requirements.
| Parameter | Method 1: Permanganate Oxidation | Method 2: Knorr Synthesis & Hydrolysis |
| Starting Material | 3,5-Dimethyl-1H-pyrazole | Diethyl 2,4-dioxopentanedioate & Hydrazine |
| Oxidizing/Hydrolyzing Agent | Potassium permanganate (KMnO₄) | Sodium Hydroxide (NaOH) |
| Solvent | Water | Ethanol/Water |
| Reaction Temperature | 70-90 °C | Reflux |
| Reaction Time | Not specified (addition-controlled) | 2 hours (hydrolysis step) |
| Yield of Pyrazole-3,5-dicarboxylic acid | 33%[1] | ~95% (for hydrolysis step) |
| Byproducts | 5-Methyl-1H-pyrazole-3-carboxylic acid (18% yield)[1] | Ethanol |
| Work-up Procedure | Filtration of MnO₂, acidification, filtration | Neutralization, extraction |
Experimental Workflows
To visualize the distinct pathways of these synthetic methods, the following diagrams illustrate the logical flow of each process.
References
Safety Operating Guide
Proper Disposal of Diethyl 1H-Pyrazole-3,5-dicarboxylate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling diethyl 1H-pyrazole-3,5-dicarboxylate must adhere to strict disposal procedures to ensure laboratory and environmental safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety protocols.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.[1][2][3] This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] In case of accidental exposure, it is crucial to take immediate action. For skin contact, wash the affected area thoroughly with soap and water.[1] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1] For inhalation, move the individual to fresh air and ensure they are comfortable for breathing.[1] Medical attention should be sought if irritation persists.[1][4]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its empty containers must be managed through an approved waste disposal plant.[1][4][5] Do not dispose of this chemical into drains or the environment.[4]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a full inventory of the waste, including the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Diethyl 1H-Pyrazole-3,5-Dicarboxylate
This guide provides crucial safety and logistical information for handling Diethyl 1H-Pyrazole-3,5-Dicarboxylate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and maintaining the integrity of your work.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 37687-24-4
-
Molecular Formula: C9H12N2O4[1]
-
Molecular Weight: 212.20 g/mol [1]
Primary Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Hands | Nitrile gloves. | Offers chemical resistance to prevent skin irritation.[5][6] Double-gloving is recommended for enhanced protection. |
| Body | Laboratory coat. | Protects skin and personal clothing from spills and contamination.[4][7] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | A respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[4] |
| Feet | Closed-toe shoes. | Prevents injuries from spills and dropped objects.[7] |
Handling and Operational Plan
Adherence to a strict operational plan is critical for both safety and experimental success.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][9]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Weighing: If weighing the solid, do so in a fume hood to avoid inhaling any fine particulates.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
First Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| Skin | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.[8]
Disposal Procedures:
| Waste Type | Disposal Method |
| Solid Waste | Dispose of unused solid and contaminated consumables (e.g., weigh boats, pipette tips) in a designated and clearly labeled solid chemical waste container.[7] |
| Liquid Waste | Collect all solutions and solvent washes containing the compound into a designated and labeled liquid chemical waste container.[7] |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the designated solid waste container.[7] |
All waste must be disposed of through an approved waste disposal plant.[2] Do not empty into drains.[9]
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
- 1. This compound | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. chemscene.com [chemscene.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
